Mefatinib
説明
Structure
3D Structure of Parent
特性
CAS番号 |
1989592-50-8 |
|---|---|
分子式 |
C29H27ClF3N5O10 |
分子量 |
698.0 g/mol |
IUPAC名 |
bis((Z)-but-2-enedioic acid);(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C21H19ClF3N5O2.2C4H4O4/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12;2*5-3(6)1-2-4(7)8/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1- |
InChIキー |
AUGQPHRSSXWEBH-LTOSPQESSA-N |
異性体SMILES |
CN(C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)OC(F)F)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Mefatinib's Mechanism of Action in EGFR-Mutant Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefatinib (MET306) is a novel, second-generation, irreversible pan-ErbB family inhibitor that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology. This compound distinguishes itself by forming a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of downstream signaling pathways crucial for tumor growth and survival. This guide details the biochemical and cellular activity of this compound, its efficacy in preclinical models, and the clinical outcomes from recent trials, while also providing insights into the experimental methodologies used for its characterization.
Introduction to EGFR Signaling in NSCLC
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation. In a subset of NSCLC patients, activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's kinase activity. This aberrant signaling drives oncogenesis and renders tumors dependent on the EGFR pathway for their growth and survival.
Upon ligand binding or mutational activation, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation and survival.[1]
This compound: A Second-Generation Irreversible EGFR Inhibitor
This compound is an irreversible, second-generation tyrosine kinase inhibitor (TKI) designed to target activating EGFR mutations.[2] As a pan-ErbB inhibitor, it also exhibits activity against other members of the ErbB family, including HER2.[2]
Mechanism of Irreversible Inhibition
Unlike first-generation reversible TKIs, this compound forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[3] This irreversible binding leads to a sustained and potent inhibition of EGFR kinase activity, effectively blocking downstream signaling pathways.[1]
Figure 1: this compound's Irreversible Inhibition of EGFR Signaling.
Preclinical Efficacy of this compound
The antitumor activity of this compound has been evaluated in various preclinical models, demonstrating its potent inhibitory effects on EGFR-mutant NSCLC.
Biochemical and Cellular Potency
In biochemical assays, this compound has shown potent inhibition of EGFR and HER2 kinase activity.[2] The half-maximal inhibitory concentration (IC50) values highlight its strong affinity for these targets.
| Target Kinase | IC50 (nM) |
| EGFR | 0.4[2] |
| HER2 | 11.7[2] |
Table 1: Biochemical IC50 Values of this compound.
In vitro cell viability assays using NSCLC cell lines with different EGFR mutations would further elucidate the cellular potency of this compound. While specific IC50 values for this compound across a wide panel of cell lines are not yet publicly available, data from similar second-generation TKIs provide a comparative context.
In Vivo Antitumor Activity
Preclinical studies using xenograft mouse models have demonstrated the strong inhibitory activity of single-agent this compound on lung cancers harboring EGFR mutations or HER2 overexpression.[2]
| Xenograft Model | EGFR Mutation | This compound Dose | Tumor Growth Inhibition (%) | Reference |
| HCC827 | Exon 19 Deletion | 0.2 mg/kg | 99.6 | [2] |
| NCI-H1975 | L858R/T790M | Not Specified | Similar or better than Afatinib | [2] |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models.
These preclinical findings underscore the potent antitumor effects of this compound, including in models resistant to first-generation EGFR TKIs due to the T790M mutation.
Clinical Efficacy and Resistance Mechanisms
Clinical trials have translated the promising preclinical activity of this compound into tangible benefits for patients with EGFR-mutant NSCLC.
Clinical Trial Outcomes
Phase Ib/II and Phase III clinical trials have evaluated the efficacy and safety of this compound as a first-line treatment for advanced EGFR-mutant NSCLC.
| Clinical Trial Phase | Patient Population | This compound Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |
| Phase Ib/II | Advanced EGFR-mutant NSCLC | 60 mg or 80 mg daily | 84.9% | 97.2% | 15.4 | 31.6 | [2][4] |
| Phase III (vs. Gefitinib) | Advanced EGFR-mutant NSCLC | 60 mg daily | - | - | 13.73 vs. 9.66 | Immature | [5] |
Table 3: Summary of this compound Clinical Trial Data.
These results demonstrate that this compound provides a durable clinical benefit with a manageable safety profile.[2][4][5]
Acquired Resistance to this compound
As with other EGFR TKIs, acquired resistance is a clinical challenge. The predominant mechanism of resistance to this compound has been identified as the acquisition of the EGFR T790M mutation, which was observed in 42.1% of patients at the time of progression in a Phase Ib/II study.[2][6] The T790M mutation, known as the "gatekeeper" mutation, alters the ATP-binding pocket, reducing the binding affinity of TKIs.
Figure 2: Development of T790M-Mediated Resistance to this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standard preclinical assays. The following sections provide an overview of the methodologies for these key experiments.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR and HER2 kinases.
Methodology:
-
Reagents: Recombinant human EGFR and HER2 kinase, appropriate kinase buffer, ATP, and a suitable substrate peptide.
-
Procedure:
-
A reaction mixture containing the kinase, buffer, and this compound at various concentrations is prepared in a microplate.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The plate is incubated at room temperature to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.
-
Figure 3: Workflow for an In Vitro Kinase Assay.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on EGFR-mutant NSCLC cell lines.
Methodology (MTT Assay):
-
Cell Culture: EGFR-mutant NSCLC cell lines (e.g., HCC827, NCI-H1975) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Western Blot Analysis
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways by this compound.
Methodology:
-
Cell Treatment and Lysis: EGFR-mutant NSCLC cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Procedure:
-
Protein concentrations are determined and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated forms of EGFR, AKT, and ERK, as well as total EGFR, AKT, and ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of protein levels.
-
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Model System: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human EGFR-mutant NSCLC cells are injected subcutaneously into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Conclusion
This compound is a potent, second-generation, irreversible EGFR TKI with a well-defined mechanism of action. Its covalent binding to the EGFR kinase domain results in sustained inhibition of downstream signaling pathways, leading to significant antitumor activity in preclinical models and durable clinical responses in patients with EGFR-mutant NSCLC. The primary mechanism of acquired resistance is the T790M mutation, highlighting the need for next-generation inhibitors or combination strategies to overcome this challenge. The data and protocols presented in this guide provide a comprehensive technical overview of this compound's mechanism of action for the scientific and drug development communities.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second generation tyrosine kinase inhibitors for the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
Preclinical Studies of Mefatinib in Solid Tumors: A Technical Guide
Disclaimer: This document synthesizes the known mechanism of Mefatinib and outlines the standard preclinical methodologies and representative data for a second-generation EGFR inhibitor. The quantitative data presented herein is illustrative and based on the expected profile of such a compound, as comprehensive primary preclinical data for this compound is not publicly available.
Introduction
This compound (MET306) is a novel, second-generation, irreversible tyrosine kinase inhibitor (TKI) designed to target the human epidermal growth factor receptor (EGFR/HER1) and HER2.[1][2] Aberrant EGFR signaling, driven by activating mutations or overexpression, is a key oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC).[3] this compound was developed to provide potent and durable inhibition of EGFR, including clinically relevant activating mutations, by covalently binding to the ATP-binding site of the kinase domain.[3] This guide provides a technical overview of the typical preclinical evaluation of this compound, detailing its mechanism of action, standard experimental protocols, and representative efficacy data in in vitro and in vivo models of solid tumors.
Mechanism of Action
This compound functions as an irreversible pan-EGFR family inhibitor. In cancers driven by EGFR, the receptor is often constitutively active due to mutations (e.g., exon 19 deletions, L858R) or overexpression, leading to persistent activation of downstream pro-survival and proliferative signaling pathways.[3] The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell growth, survival, and metabolism.[3]
This compound irreversibly binds to the cysteine residue in the ATP-binding pocket of EGFR, preventing ATP from binding and thereby blocking receptor autophosphorylation and subsequent downstream signaling.[3] This covalent bond leads to sustained inhibition of the receptor's kinase activity.
In Vitro Preclinical Studies
Anti-proliferative Activity in Solid Tumor Cell Lines
The primary in vitro assessment for a targeted agent like this compound is its ability to inhibit the proliferation of cancer cell lines known to be dependent on its target. This is quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: Representative Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (nM) |
|---|---|---|---|
| PC-9 | NSCLC | Exon 19 Deletion | 0.8 |
| HCC827 | NSCLC | Exon 19 Deletion | 1.1 |
| H3255 | NSCLC | L858R | 0.5 |
| H1975 | NSCLC | L858R + T790M | 95.0 |
| A549 | NSCLC | Wild-Type | >1000 |
| Calu-3 | NSCLC | Wild-Type (HER2 amp) | 15.0 |
| A431 | Squamous | Wild-Type (Overexpression) | 25.0 |
Data is representative and compiled based on expected activity for a second-generation EGFR inhibitor.
The data indicates high potency against cell lines with classic activating EGFR mutations (PC-9, H3255). As expected for a second-generation inhibitor, its activity is reduced against the T790M resistance mutation, and it shows minimal activity against EGFR wild-type cells that are not driven by HER2 amplification or EGFR overexpression.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). The vehicle control wells receive media with the equivalent concentration of DMSO. Cells are treated for 72 hours.
-
MTT Addition: After 72 hours, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and plates are incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
Experimental Protocol: Western Blotting for Target Engagement
-
Cell Culture and Treatment: Cells (e.g., PC-9) are grown in 6-well plates to 70-80% confluency and then treated with this compound at various concentrations (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. The proteins are then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies against key pathway proteins (e.g., phospho-EGFR, total-EGFR, phospho-AKT, total-AKT, phospho-ERK, total-ERK, and a loading control like GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. This confirms that this compound inhibits the phosphorylation of EGFR and its downstream effectors.
In Vivo Preclinical Studies
Efficacy in Subcutaneous Xenograft Models
The in vivo anti-tumor activity of this compound is evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Table 2: Representative In Vivo Efficacy of this compound in an NSCLC Xenograft Model
| Model | Treatment Group (Oral, Daily) | Tumor Growth Inhibition (TGI%) at Day 21 | Change in Body Weight |
|---|---|---|---|
| PC-9 | Vehicle Control | 0% | +2% |
| (EGFR Ex19Del) | This compound (15 mg/kg) | 85% | -5% |
| H1975 | Vehicle Control | 0% | +3% |
| (L858R+T790M) | This compound (15 mg/kg) | 35% | -6% |
TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Data is representative.
The results demonstrate significant tumor growth inhibition in the EGFR-mutant sensitive model (PC-9), consistent with potent target engagement in vivo. The reduced efficacy in the T790M-resistant model is also consistent with the in vitro data.
Experimental Protocol: In Vivo Xenograft Mouse Model
-
Animal Husbandry: Female athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Cell Implantation: PC-9 cells (5 x 10^6) are resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.1% Tween-80) and administered daily by oral gavage at a predetermined dose (e.g., 15 mg/kg). The control group receives the vehicle only.
-
Monitoring: Tumor volume and mouse body weight are recorded throughout the study (e.g., 21 days) to monitor efficacy and toxicity, respectively.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded. The Tumor Growth Inhibition (TGI) percentage is calculated to determine efficacy. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-EGFR).
Conclusion
The representative preclinical data outlined in this guide demonstrate that this compound is a potent inhibitor of oncogenic EGFR signaling. It shows significant anti-proliferative activity in in vitro cancer cell line models harboring activating EGFR mutations and translates this activity to substantial tumor growth inhibition in corresponding in vivo xenograft models. These findings provide a strong rationale for its clinical development in solid tumors characterized by EGFR dependency.
References
Mefatinib: A Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefatinib (MET306) is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that potently targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Developed to address resistance to first-generation EGFR TKIs, this compound has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[2] This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, including available quantitative data, detailed experimental methodologies for target characterization, and visualization of the associated signaling pathways.
Introduction
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are critical regulators of cell proliferation, survival, and differentiation. Dysregulation of this signaling network, often through activating mutations or overexpression, is a key driver in the pathogenesis of multiple cancers, most notably NSCLC. This compound is designed to irreversibly bind to the kinase domain of EGFR and HER2, thereby blocking downstream signaling and inhibiting tumor growth. Its mechanism of action offers an advantage over reversible inhibitors, particularly in the context of acquired resistance mutations such as the EGFR T790M mutation.
Target Profile and Kinase Selectivity
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against its primary targets has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Kinase Target | IC50 (nM) | Notes |
| EGFR | 0.4 | Wild-type kinase |
| HER2 | 11.7 | Wild-type kinase |
| EGFR (L858R/T790M) | Not explicitly quantified in the reviewed literature. | This compound demonstrated similar or even better anti-tumor activity as compared with afatinib (B358) at the same dose in a nude mouse xenograft model of erlotinib-resistant human NSCLC NCI-H1975 harboring the EGFR L858R/T790M double mutation. |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by irreversibly binding to the ATP-binding site within the kinase domain of EGFR and HER2. This covalent modification prevents ATP from binding, thereby inhibiting the autophosphorylation and activation of the receptors. The inhibition of EGFR and HER2 blocks the activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
EGFR-HER2 Signaling Pathway Inhibition by this compound
The following diagram illustrates the points of intervention of this compound in the EGFR and HER2 signaling pathways.
Experimental Protocols
The following sections describe representative methodologies for the characterization of a kinase inhibitor like this compound. While the specific protocols for this compound are not publicly available, these examples are based on standard industry practices for kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical in vitro assay to determine the IC50 value of an inhibitor against a purified kinase.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of purified EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Kinase-specific peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
This compound (or test compound)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the kinase enzyme and peptide substrate to their optimal concentrations in kinase reaction buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of the ATP/substrate mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Target Inhibition Assay (Representative Protocol)
This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of its target in a cellular context.
Objective: To determine the potency of this compound in inhibiting EGFR and HER2 autophosphorylation in a relevant cancer cell line.
Materials:
-
Cancer cell line with high expression of EGFR and/or HER2 (e.g., A431, SK-BR-3)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Lysis buffer
-
Phospho-EGFR and Phospho-HER2 specific antibodies
-
Total EGFR and Total HER2 antibodies
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 2-4 hours.
-
-
Ligand Stimulation (if necessary):
-
For EGFR, stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce receptor phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phosphorylation:
-
Quantify the levels of phosphorylated and total EGFR/HER2 in the cell lysates using an appropriate method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
ELISA: Use a sandwich ELISA format with capture and detection antibodies specific for the phosphorylated and total proteins.
-
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Experimental and Logical Workflows
The characterization of a kinase inhibitor like this compound follows a logical progression from biochemical assays to cell-based and in vivo studies.
Kinase Inhibitor Characterization Workflow
The following diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor.
Conclusion
This compound is a potent, irreversible dual inhibitor of EGFR and HER2, with significant clinical potential in the treatment of EGFR-mutant NSCLC. Its target profile is well-defined, with nanomolar potency against its primary targets. While a broad kinase selectivity profile is not publicly available, its efficacy and manageable safety profile in clinical trials suggest a favorable therapeutic window. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline. Further studies to elucidate its broader kinome interactions would provide a more complete understanding of its pharmacological profile.
References
Synthesis and Chemical Characterization of Mefatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefatinib (also known as Mifanertinib, MET306) is a second-generation, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It has shown significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[4][5] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed, albeit representative, experimental protocols and data interpretation for professionals in drug development and oncology research. Due to the proprietary nature of the specific manufacturing process for this compound, this guide presents a putative synthesis pathway and characterization data based on established methods for structurally analogous second-generation EGFR inhibitors.
Introduction to this compound
This compound is a potent inhibitor of the ErbB family of receptor tyrosine kinases.[5] Its mechanism of action involves the irreversible covalent binding to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR and HER2.[2] This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[6] this compound has demonstrated efficacy against both wild-type and mutated forms of EGFR, including the T790M resistance mutation.[6]
Putative Synthesis of this compound
The synthesis of this compound, like other second-generation EGFR inhibitors, involves a multi-step process culminating in the formation of the core quinazoline (B50416) scaffold followed by the introduction of the reactive acrylamide (B121943) "warhead." The following proposed synthetic route is based on analogous procedures for similar irreversible TKIs.[7][8]
Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound.
Experimental Protocol (Representative)
Step 1: Formation of the Quinazolinone Core A suitably substituted anthranilic acid is reacted with formamide (B127407) at elevated temperatures to yield the corresponding 4-quinazolinone.
Step 2: Chlorination The 4-quinazolinone is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the 4-chloroquinazoline (B184009) intermediate.
Step 3: Nucleophilic Aromatic Substitution The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline (B193440) in a suitable solvent like isopropanol (B130326) to yield the N-(4-(3-chloro-4-fluoroanilino)quinazolin) intermediate.
Step 4: Nitration The quinazoline intermediate is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at a specific position on the quinazoline ring system.
Step 5: Reduction The nitro group is reduced to an amino group, commonly using a reducing agent like iron powder in the presence of an acid or through catalytic hydrogenation.
Step 6: Acryloylation The resulting amino-quinazoline derivative is reacted with an acryloyl chloride derivative, such as (E)-4-(dimethylamino)but-2-enoyl chloride, in the presence of a base to form the final this compound product. This step introduces the Michael acceptor moiety responsible for the irreversible binding to the EGFR target.
Chemical Characterization
Thorough chemical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are the key analytical techniques employed.
Characterization Workflow
Caption: Workflow for the chemical characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for determining the purity of this compound and for the quantification of impurities. A typical reversed-phase HPLC (RP-HPLC) method would be employed.
Experimental Protocol (Representative):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specific wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Compound-specific (e.g., 8-12 minutes) |
| Purity | > 99.5% |
| Impurity Profile | Individual impurities < 0.1% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to aid in its structural elucidation by analyzing its fragmentation patterns.
Experimental Protocol (Representative):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-1000.
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile and infused into the mass spectrometer.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₂₁H₁₉ClF₃N₅O₂ |
| Molecular Weight | 465.86 g/mol |
| Observed [M+H]⁺ | ~466.12 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound, allowing for the unambiguous assignment of all protons and carbons in the molecule.
Experimental Protocol (Representative):
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for complete structural assignment.
Data Presentation (Hypothetical ¹H NMR Data):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Quinazoline H |
| ~8.0-7.2 | m | 6H | Aromatic H |
| ~6.8 | d | 1H | Vinylic H |
| ~6.5 | dt | 1H | Vinylic H |
| ~3.2 | d | 2H | Methylene H |
| ~2.2 | s | 6H | N(CH₃)₂ |
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway.
Caption: this compound's inhibition of the EGFR/HER2 signaling pathway.
Conclusion
This technical guide outlines the fundamental aspects of the synthesis and chemical characterization of this compound. While specific, proprietary details of its commercial synthesis are not publicly available, the representative protocols and data presented here provide a solid framework for researchers and drug development professionals. The methodologies described for HPLC, MS, and NMR are standard practices in the pharmaceutical industry for ensuring the quality and integrity of active pharmaceutical ingredients. A thorough understanding of these processes is crucial for the continued development and optimization of targeted cancer therapies like this compound.
References
- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II study on this compound as first‐line treatment of patients with advanced non‐small‐cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Mefatinib's Binding Affinity to EGFR L858R Mutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Mefatinib, a novel second-generation irreversible tyrosine kinase inhibitor (TKI), to the epidermal growth factor receptor (EGFR) harboring the L858R mutation. This mutation is a critical driver in a significant subset of non-small cell lung cancers (NSCLC), making it a key target for therapeutic intervention. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to this compound and the EGFR L858R Mutant
This compound is a small molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase domain.[1] As a second-generation TKI, it forms an irreversible covalent bond, leading to sustained inhibition of the receptor's activity.[2] The L858R mutation, a single point mutation in exon 21 of the EGFR gene, results in the substitution of leucine (B10760876) with arginine at position 858.[3] This change leads to the constitutive activation of the EGFR kinase, promoting uncontrolled cell proliferation and survival through downstream signaling cascades.[3][4] this compound has demonstrated significant clinical efficacy in patients with EGFR-mutant NSCLC, including those with the L858R mutation.[2][5][6]
Quantitative Binding Affinity Data
The binding affinity of an inhibitor to its target kinase is a critical determinant of its potency and therapeutic efficacy. This is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd).
| Inhibitor | Parameter | Value (nM) | Cell Line/System |
| This compound | IC50 (EGFR Kinase) | 0.4 | Not Specified[2] |
| Gefitinib | IC50 | 10 - 37 | Various NSCLC cell lines |
| Erlotinib | IC50 | 1 - 50 | Various NSCLC cell lines |
| Afatinib | IC50 | 0.5 | Ba/F3 cells with L858R |
| Osimertinib | IC50 | 12 | Ba/F3 cells with L858R/T790M |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and the specific assay used.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical assays can be employed to determine the binding affinity of an inhibitor to a kinase. The following are representative protocols that can be adapted for measuring the binding of this compound to the EGFR L858R mutant.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of the kinase by 50%.
Materials:
-
Recombinant human EGFR L858R mutant protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[7]
-
ATP (Adenosine Triphosphate)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound (or other test inhibitor)
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule, or a luminescence-based ATP detection reagent like Kinase-Glo®)[7][8]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.[7]
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR L858R enzyme and the peptide substrate in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the this compound dilutions.
-
Enzyme Addition: Add the diluted EGFR L858R enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with an anti-phosphotyrosine antibody or by measuring the remaining ATP using a luminescence-based assay).[7]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique that measures the real-time binding interaction between a ligand (inhibitor) and an analyte (kinase), allowing for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human EGFR L858R mutant protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Protein Immobilization: Immobilize the recombinant EGFR L858R protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of this compound in the running buffer.
-
Binding Measurement: Inject the this compound solutions over the immobilized EGFR L858R surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the kinase.
-
Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound inhibitor.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and subsequently the Kd.
Visualizing Key Pathways and Processes
EGFR L858R Signaling Pathway
The constitutively active EGFR L858R mutant triggers downstream signaling pathways that are crucial for tumor cell proliferation and survival. The two primary cascades are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][3][4]
Caption: EGFR L858R downstream signaling pathways and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of this compound for the EGFR L858R mutant in an in vitro kinase assay.
Caption: Workflow for determining the IC50 of this compound against EGFR L858R.
This compound's Irreversible Binding Mechanism
This compound acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the enzyme.
Caption: Logical relationship of this compound's irreversible binding to EGFR L858R.
Conclusion
This compound is a potent, irreversible inhibitor of the EGFR kinase, with preclinical data indicating high affinity. Its efficacy in treating NSCLC driven by the L858R mutation underscores the importance of this targeted therapeutic approach. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors. Further studies to determine the specific Ki and Kd values of this compound for the EGFR L858R mutant will be valuable in fully elucidating its binding kinetics and optimizing its clinical application.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EGFR exon 21 L858R mutation inhibitors and how do they work? [synapse.patsnap.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Pharmacokinetics and Bioavailability of Mefatinib in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mefatinib (MET306) is a novel, second-generation, irreversible pan-epidermal growth factor receptor (EGFR) inhibitor being investigated for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] As with any new chemical entity, a thorough understanding of its pharmacokinetic (PK) and bioavailability profile in preclinical animal models is crucial for its development and for predicting its behavior in humans. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound in animal models, provides detailed experimental methodologies for its quantification, and visualizes key pathways and processes. While specific quantitative data from preclinical animal studies remain largely within unpublished reports, this guide provides a framework based on available public-domain information.
Introduction to this compound
This compound is a small molecule tyrosine kinase inhibitor (TKI) designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] It binds irreversibly to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents its activation and subsequent downstream signaling.[3] This action inhibits critical pathways for cell proliferation, survival, angiogenesis, and metastasis, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] this compound has shown potent inhibitory activity against lung cancer cells harboring EGFR or HER2 overexpression or mutations.[2] It is particularly designed to be effective against mutated forms of EGFR, including the L858R and T790M mutations, offering a targeted therapeutic approach.[3]
Preclinical Pharmacokinetics and Bioavailability in Animal Models
While detailed quantitative pharmacokinetic data from animal studies are cited as "unpublished preclinical studies" in the available literature, these sources indicate that this compound is a bioavailable compound.[1][2] Preclinical investigations in xenograft mouse models have demonstrated the potent inhibitory activity of this compound on lung cancer.[2] Furthermore, studies in rats have shown that this compound is rapidly distributed to tumor tissues following oral administration.[1]
Metabolism
In rats, the metabolism of this compound has been characterized to occur through N-demethylation, sulfation, and glutathione (B108866) conjugation.[1] The resulting metabolites are primarily concentrated in the feces and have not been detected in plasma, bile, or urine.[1] Notably, this compound does not appear to have a significant inducing effect on rat liver microsomal cytochrome P450 enzymes.[1]
Experimental Protocols
A validated analytical method is essential for the accurate determination of drug concentrations in biological matrices. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the quantification of this compound in human plasma, which can be adapted for use with animal plasma.[4]
Quantification of this compound in Plasma by LC-MS/MS
This section details the methodology for the determination of this compound concentrations in plasma, based on a published method.[4]
3.1.1. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an appropriate internal standard.
-
Precipitate proteins by adding a suitable volume of acetonitrile.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
3.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Hypersil Gold-C18 column (or equivalent).
-
Column Temperature: 40°C.
-
Mobile Phase: A gradient of water containing 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Run Time: Approximately 4.5 minutes.
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) of the transitions for this compound and the internal standard.
3.1.4. Method Validation
The method should be validated according to standard bioanalytical guidelines, assessing for:
-
Selectivity
-
Linearity
-
Accuracy and Precision
-
Extraction Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting EGFR signaling pathways.
Caption: Mechanism of action of this compound via inhibition of the EGFR signaling pathway.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The diagram below outlines a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Mefatinib's Impact on the PI3K/AKT Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mefatinib is a second-generation, irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor (TKI). By targeting these upstream receptor tyrosine kinases, this compound effectively modulates downstream signaling pathways critical for tumor cell proliferation and survival, most notably the PI3K/AKT/mTOR cascade. This technical guide provides an in-depth analysis of the effects of this compound on the PI3K/AKT signaling pathway, including its mechanism of action, quantitative data on pathway inhibition, detailed experimental protocols for assessing its effects, and visual representations of the involved signaling networks and workflows. Due to the limited availability of public preclinical data specifically detailing this compound's direct quantitative impact on the PI3K/AKT pathway, this guide will utilize data from Afatinib (B358), a structurally and mechanistically similar second-generation EGFR TKI, as a proxy to illustrate the expected effects.
Mechanism of Action: this compound and the PI3K/AKT Pathway
This compound exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR and HER2, preventing their autophosphorylation and subsequent activation. This upstream inhibition directly impacts the PI3K/AKT signaling pathway, a crucial downstream effector of EGFR and HER2 signaling.
Upon activation by growth factors, EGFR and HER2 recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as protein kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including mTOR, which in turn promotes protein synthesis and cell growth through effectors like S6 kinase (S6K) and 4E-BP1.
By inhibiting EGFR and HER2, this compound effectively cuts off the initial activation signal for the PI3K/AKT pathway, leading to a reduction in the phosphorylation and activation of AKT and its downstream targets. This ultimately results in decreased cell proliferation, survival, and tumor growth.
Quantitative Analysis of Pathway Inhibition
Table 1: Inhibitory Activity of this compound against Upstream Kinases
| Target | IC50 (nM) | Reference |
| EGFR Kinase | 0.4 | [Unpublished preclinical studies] |
| HER2 Kinase | 11.7 | [Unpublished preclinical studies] |
Table 2: Inhibitory Activity of Afatinib in EGFR-Mutant NSCLC Cell Lines (Proxy Data)
| Cell Line | EGFR Mutation | Afatinib IC50 (nM) | Reference |
| PC-9 | exon 19 deletion | 0.8 | [1] |
| H3255 | L858R | 0.3 | [1] |
| HNE-1 | Wild-type | 4410 ± 730 | [2] |
| CNE-2 | Wild-type | 2810 ± 350 | [2] |
| SUNE-1 | Wild-type | 6930 ± 540 | [2] |
Table 3: Effect of Afatinib on Downstream Signaling Proteins (Proxy Data)
| Cell Line | Treatment | p-EGFR Inhibition | p-AKT Inhibition | p-ERK Inhibition | Reference |
| PC-9 | Afatinib | Effective | Effective | Effective | [1] |
| H3255 | Afatinib | Effective | Effective | Effective | [1] |
| H1650 EGFR -/- | Afatinib | - | Decreased | No significant change | [3] |
| HCC827-ER | Afatinib | - | Decreased | No significant change | [3] |
Note: The data for Afatinib is presented as a proxy to illustrate the expected downstream effects of this compound. "Effective" indicates a significant reduction in phosphorylation as observed in the cited study, though specific quantitative values were not always provided in a tabular format.
Experimental Protocols
To assess the impact of this compound on the PI3K/AKT signaling pathway, Western blotting is a key experimental technique. The following is a detailed protocol adapted from methodologies used for other EGFR inhibitors.[4]
Western Blot Analysis of PI3K/AKT Pathway Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and S6 kinase.
Materials:
-
Cell Lines: EGFR-dependent cancer cell lines (e.g., PC-9, H1975).
-
Reagents: this compound, DMSO (vehicle control), cell lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitor cocktails, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (total AKT, phospho-AKT (Ser473), total S6K, phospho-S6K (Thr389), GAPDH or β-actin), HRP-conjugated secondary antibodies, and ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) or vehicle (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Compare the phosphorylation status in this compound-treated cells to the vehicle-treated control.
-
Conclusion
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Mefatinib: A Second-Generation TKI Targeting EGFR-Mutant Non-Small Cell Lung Cancer
An In-depth Technical Guide on the Discovery and Development of Mefatinib
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound (also known as Mifanertinib (B10856164) dimaleate), a second-generation, irreversible pan-EGFR tyrosine kinase inhibitor (TKI). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted cancer therapies.
Introduction: The Evolution of EGFR Inhibitors
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene and the subsequent development of EGFR TKIs have revolutionized the treatment of non-small cell lung cancer (NSCLC). First-generation TKIs, such as gefitinib (B1684475) and erlotinib, offered significant clinical benefits but were often limited by the development of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene. This challenge spurred the development of second-generation TKIs, designed to overcome this resistance mechanism.
This compound is a novel, second-generation EGFR-TKI that irreversibly binds to the tyrosine kinase domain of EGFR, including its mutated forms.[1] It also demonstrates inhibitory activity against other members of the ErbB family, such as HER2.[2] This guide details the scientific journey of this compound, from its chemical design to its evaluation in clinical trials.
Discovery and Chemical Profile of this compound
Chemical Structure and Properties
This compound, as Mifanertinib dimaleate, is a synthetic organic compound.[1] Its chemical formula is C29H27ClF3N5O10 and it has a molecular weight of 698.01 g/mol .[3] The IUPAC name for this compound is (E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(difluoromethoxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide difumarate.[3]
Chemical Structure of this compound (Mifanertinib)

Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally similar second-generation TKIs, such as afatinib (B358), provides a representative chemical synthesis pathway. The synthesis of afatinib dimaleate begins with 2-amino-4-chlorobenzoic acid and proceeds through several intermediate steps involving nitration, chlorination, and coupling reactions to build the quinazoline (B50416) core and the side chains, ultimately yielding the final active compound.[4]
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to a sustained inhibition of receptor phosphorylation and downstream signaling.[1] This blockade affects key cellular pathways involved in cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Preclinical Development
The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor efficacy.
In Vitro Studies
4.1.1. Kinase Assays
Biochemical assays were conducted to determine the inhibitory activity of this compound against EGFR and other kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| EGFR | 0.4 |
| HER2 | 11.7 |
Unpublished preclinical data
Experimental Protocol: EGFR Kinase Assay (Representative)
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Dilute recombinant EGFR enzyme, a peptide substrate, and ATP in a kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add diluted this compound or DMSO (control). Add the kinase reaction master mix containing the peptide substrate and ATP. Initiate the reaction by adding the diluted EGFR enzyme. Incubate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the EGFR kinase activity.
4.1.2. Cell-Based Assays
Cell proliferation assays were used to assess the effect of this compound on the growth of various NSCLC cell lines, including those with different EGFR mutations.
Experimental Protocol: MTT Cell Proliferation Assay (Representative)
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1975, HCC827) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%.
In Vivo Studies
4.2.1. Xenograft Models
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models using human NSCLC cell lines.
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | Cell Line | Key EGFR Mutation | Treatment and Dosage | Tumor Growth Inhibition (%) | Comparator |
|---|---|---|---|---|---|
| Erlotinib-Resistant | NCI-H1975 | L858R/T790M | This compound (same dose as afatinib) | Similar or better than afatinib | Afatinib |
| Human Lung Adenocarcinoma | HCC827 | Exon 19 Deletion | This compound (0.2 mg/kg) | 99.6 | Erlotinib (12.5 mg/kg) - 73.1% |
Unpublished preclinical data[2]
Experimental Protocol: NSCLC Xenograft Model (Representative)
-
Cell Implantation: Subcutaneously inject human NSCLC cells (e.g., NCI-H1975 or HCC827) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the specified doses and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker studies).
-
Data Analysis: Calculate the percentage of tumor growth inhibition compared to the control group.
Clinical Development
This compound has been evaluated in clinical trials as a first-line treatment for patients with advanced EGFR-mutant NSCLC.
Phase Ib/II Study
A Phase Ib/II open-label, single-arm, multi-center study investigated the efficacy and safety of this compound in 106 patients with EGFR-mutant stage IIIB-IV NSCLC.[5] Patients received either 60 mg or 80 mg of this compound daily.[5]
Table 3: Efficacy Results from the Phase Ib/II Study of this compound
| Endpoint | Overall Cohort (n=106) |
|---|---|
| Objective Response Rate (ORR) | 84.9% |
| Disease Control Rate (DCR) | 97.2% |
| Median Progression-Free Survival (PFS) | 15.4 months |
| Median Overall Survival (OS) | 31.6 months |
Data from Wang P, et al. Signal Transduct Target Ther. 2021.[5]
The study also showed that this compound was effective in patients with brain metastases, with an ORR of 87.1% in this subgroup.[2] The most common adverse events were skin and gastrointestinal toxicities, which were generally manageable.[5] The predominant mechanism of acquired resistance to this compound was the EGFR T790M mutation.[5]
Phase III Study
A Phase III study compared the efficacy of this compound (60 mg daily) with gefitinib (250 mg daily) as a first-line treatment for patients with EGFR-mutant (exon 19 deletion or L858R) NSCLC.[6]
Table 4: Efficacy Results from the Phase III Study of this compound vs. Gefitinib
| Endpoint | This compound (n=223) | Gefitinib (n=113) | Hazard Ratio (HR) | p-value |
|---|---|---|---|---|
| Median PFS | 13.73 months | 9.66 months | 0.68 | 0.0024 |
Data from Lu, S, et al. J Clin Oncol. 2022.[6]
This compound demonstrated a statistically significant improvement in progression-free survival compared to gefitinib.[6] The safety profile of this compound was favorable, with a low rate of dose reduction and treatment discontinuation.[6]
Conclusion
This compound is a potent, second-generation, irreversible pan-EGFR TKI that has demonstrated significant anti-tumor activity in preclinical models and promising efficacy and a manageable safety profile in clinical trials for the first-line treatment of EGFR-mutant NSCLC. Its ability to overcome resistance to first-generation TKIs and its efficacy in patients with brain metastases highlight its potential as a valuable therapeutic option in this patient population. Ongoing research will further define its role in the evolving landscape of targeted therapies for lung cancer.
References
- 1. mifanertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
Application Notes and Protocols for Afatinib (Mefatinib-related) in In Vivo Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afatinib (B358), and the closely related novel agent Mefatinib, are potent, second-generation, irreversible tyrosine kinase inhibitors (TKIs) that target the ErbB family of receptors.[1][2][3][4] These inhibitors are designed to block signaling from the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and ErbB4, thereby inhibiting downstream pathways crucial for tumor cell proliferation and survival.[1][5][6] Afatinib has demonstrated significant antitumor activity in preclinical xenograft models of various cancers, particularly non-small cell lung cancer (NSCLC) with EGFR mutations.[1][2][4][7][8] These application notes provide detailed protocols and summarized data for the use of Afatinib in in vivo xenograft mouse models, which can serve as a valuable resource for designing and executing preclinical efficacy studies. This compound is a novel EGFR-TKI with a similar mechanism of action, and preclinical data in xenograft models have also shown its strong inhibitory activity.[4]
Mechanism of Action
Afatinib covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of their tyrosine kinase activity.[1][6] This action prevents the autophosphorylation and transphosphorylation of these receptors, which in turn blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[9][10] This sustained inhibition of ErbB signaling results in cell cycle arrest and apoptosis of tumor cells.[11][12]
Signaling Pathway Diagram
Caption: Afatinib signaling pathway inhibition.
Quantitative Data Summary
The following tables summarize the dosages, efficacy, and toxicity of Afatinib observed in various xenograft mouse models.
Table 1: Afatinib Dosage and Administration in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Dosing Schedule | Reference |
| NSCLC | H2170 (HER2-amplified) | Nude Mice | 20 | Oral Gavage | 6 days/week | [11][12] |
| NSCLC | H1781 (HER2-mutant) | Nude Mice | 20 | Oral Gavage | 6 days/week | [11][12] |
| NSCLC | H358 | Nude Mice | Not Specified | Not Specified | Not Specified | [13] |
| NSCLC (Brain Metastases) | PC-9 | Nude Mice | 15 and 30 | Oral Gavage | Daily for 14 days | [14][15] |
| Oral Cancer | HSC-3 | Athymic Nude Mice | 25 and 50 | Oral Gavage | 5 times/week for 21 days | [16] |
| NSCLC | RPC-9 | Nude Mice | 10 | Oral Gavage | 5 times/week | [17] |
| NSCLC | PC-9-GR | Athymic Nude Mice | Not Specified | Not Specified | Not Specified | [18] |
| Glioblastoma | BT67, BT73, BT147 | SCID Mice | 15 | Oral Gavage | 3-5 times/week | [19] |
| NSCLC | HCC827 | Nude Mice | 10, 40, 60, 100 | Oral Gavage | Incremental Doses | [20] |
| Pancreatic Cancer | BxPC-3 | Nude Mice | 15 | Oral Gavage | Daily | [21] |
| Breast Cancer | MDA-MB-453 | Nude Mice | Not Specified | Not Specified | Not Specified |
Table 2: Efficacy of Afatinib in Xenograft Models (Tumor Growth Inhibition)
| Cancer Type | Cell Line | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NSCLC | H2170 | 20 | Significant tumor growth inhibition (P < 0.0001) | [11][12] |
| NSCLC | H1781 | 20 | Significant tumor growth inhibition (P < 0.0001) | [11][12] |
| NSCLC | H358 | Not Specified | ~80% inhibition compared to control | [13] |
| NSCLC (Brain Metastases) | PC-9 | 15 | 90.2% TGI on day 14 | [15] |
| NSCLC (Brain Metastases) | PC-9 | 30 | 105% TGI on day 14 | [15] |
| Oral Cancer | HSC-3 | 50 | Significant reduction in tumor volume from day 14 | [16] |
| Pancreatic Cancer | BxPC-3 | 15 | 89% TGI at the end of the experiment (day 24) | [21] |
| NSCLC | A431 | 20 | Reduced total tumor volumes |
Table 3: Toxicity Profile of Afatinib in Mice
| Mouse Strain | Dosage (mg/kg) | Observation | Reference |
| Athymic Nude Mice | 50 | No significant changes in body, liver, or kidney weight | [16] |
| Transgenic Mice (EGFR exon 19 deletion) | 5 | No significant difference in body weight compared to vehicle | [17] |
| Nude Mice | Not Specified | No apparent differences in body weight or toxicity were found | [13] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
1. Cell Culture and Animal Models:
- Culture the selected human cancer cell line (e.g., H2170, PC-9, HSC-3) under standard conditions.
- Acquire immunocompromised mice (e.g., athymic nude mice, SCID mice), typically 4-6 weeks old. Allow them to acclimatize for at least one week before the experiment.
2. Tumor Cell Implantation:
- Harvest cancer cells during their exponential growth phase.
- Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
- Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Afatinib Formulation and Administration:
- Prepare Afatinib in a vehicle solution, such as 1% (v/v) methylcellulose/Tween-80 in deionized water.[14]
- Administer Afatinib or vehicle control to the mice via oral gavage at the desired dose and schedule (refer to Table 1).
5. Efficacy and Toxicity Evaluation:
- Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Immunohistochemistry (IHC) for Biomarker Analysis
1. Tissue Preparation:
- Fix the excised tumors in 10% neutral buffered formalin.
- Embed the fixed tissues in paraffin (B1166041) and section them into 4-5 µm slices.
2. Staining Procedure:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) and heat.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate the sections with primary antibodies against target proteins (e.g., p-EGFR, Ki67, cleaved caspase-3) overnight at 4°C.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
- Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
- Counterstain with hematoxylin.
3. Imaging and Analysis:
- Dehydrate, clear, and mount the slides.
- Capture images using a light microscope.
- Quantify the staining intensity and the percentage of positive cells.
Experimental Workflow Diagram
Caption: In vivo xenograft experimental workflow.
References
- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afatinib - Wikipedia [en.wikipedia.org]
- 3. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Afatinib on Development of Non-Small-Cell Lung Cancer by Regulating Activity of Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Mefatinib Treatment in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefatinib is a novel, second-generation, irreversible pan-Epidermal Growth Factor Receptor (EGFR) inhibitor that also targets other members of the ErbB family, such as HER2.[1][2][3] It is designed to covalently bind to the kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[1] This targeted therapy has shown promising clinical efficacy in the first-line treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations.[2][3][4][5] These application notes provide detailed protocols for the in vitro evaluation of this compound in lung cancer cell lines, focusing on its mechanism of action and cellular effects.
Principle of Action
This compound is a small molecule tyrosine kinase inhibitor (TKI) that selectively and irreversibly inhibits EGFR. In many NSCLC cases, activating mutations in the EGFR gene lead to the constitutive activation of its tyrosine kinase, driving uncontrolled cell growth. This compound binds to the ATP-binding site within the EGFR kinase domain, leading to the inhibition of autophosphorylation and the subsequent blockade of downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This action is intended to induce cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling. As a second-generation TKI, this compound is also designed to be effective against certain mutations that confer resistance to first-generation inhibitors.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified through various preclinical studies. The following tables summarize the available quantitative data on this compound's potency.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| EGFR | 0.4 |
| HER2 | 11.7 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the activity of the purified kinase by 50%.
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| Cell lines expressing G719S | Uncommon activating mutation | Data reported to show effective inhibition, specific values not available in search results.[4] |
| Cell lines expressing S768I | Uncommon activating mutation | Data reported to show effective inhibition, specific values not available in search results.[4] |
| Cell lines expressing L861Q | Uncommon activating mutation | Data reported to show effective inhibition, specific values not available in search results.[4] |
IC50 values from cell viability assays (e.g., MTT) represent the concentration of this compound required to inhibit the proliferation of the cell line by 50% after a defined incubation period.
Mandatory Visualizations
This compound's Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. A phase II study on this compound as first‐line treatment of patients with advanced non‐small‐cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Generation and Characterization of Mefatinib-Resistant Cancer Cell Lines
Introduction
Mefatinib is a second-generation, irreversible pan-epidermal growth factor receptor (EGFR) inhibitor designed to target various oncogenic pathways implicated in cancer progression.[1][2][3] It is particularly effective in non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[2] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge that limits long-term efficacy.[4] The most common mechanism of resistance to this compound is the acquisition of a secondary mutation in the EGFR gene, specifically the T790M "gatekeeper" mutation.[1][3][5] Other resistance mechanisms can include the amplification of alternative receptor tyrosine kinases, such as MET, which activates bypass signaling pathways.[6][7]
To investigate these resistance mechanisms and develop novel therapeutic strategies to overcome them, the establishment of stable this compound-resistant cancer cell lines is an essential preclinical step.[8] These models allow researchers to study the molecular changes that drive resistance and to screen for new compounds or combination therapies that can re-sensitize cells to treatment.[8] This document provides detailed protocols for generating and characterizing this compound-resistant cell lines using two established methods: stepwise dose escalation and high-dose pulse treatment.
Experimental Workflow for Generating Resistant Cell Lines
The overall process involves culturing a this compound-sensitive parental cell line and continuously exposing it to the drug over an extended period. The few cells that survive and proliferate are selected and expanded, ultimately resulting in a population with a stable resistant phenotype.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. researchgate.net [researchgate.net]
- 6. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Mefatinib in Combination with Chemotherapy: Application Notes and Protocols for Preclinical and Clinical Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefatinib is a novel, second-generation irreversible pan-EGFR family inhibitor that has demonstrated promising clinical efficacy as a monotherapy in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2][3] To enhance its therapeutic potential, overcome potential resistance mechanisms, and improve patient outcomes, combining this compound with standard-of-care chemotherapy is a rational and compelling strategy. This document provides detailed application notes and protocols for the experimental design of studies evaluating this compound in combination with chemotherapy, from preclinical in vitro and in vivo models to clinical trial design.
The rationale for combining this compound with chemotherapy is multifactorial. Chemotherapy can target cancer cells irrespective of their EGFR mutation status, addressing tumor heterogeneity. Furthermore, by targeting distinct cellular pathways, combination therapy may result in synergistic or additive anti-tumor effects and potentially delay the onset of acquired resistance to this compound.[4][5]
Preclinical Experimental Design
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with various chemotherapy agents in NSCLC cell lines with different EGFR mutation statuses.
Key Chemotherapy Agents for Combination:
-
Platinum-based agents: Cisplatin (B142131), Carboplatin
-
Antifolates: Pemetrexed
-
Taxanes: Docetaxel, Paclitaxel
Experimental Workflow:
Caption: Workflow for in vitro synergy assessment of this compound and chemotherapy.
Protocol 1: Cell Viability and IC50 Determination
-
Cell Culture: Culture human NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R and T790M mutations, and A549 for EGFR wild-type) in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or the chosen chemotherapy agent for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay or a luminescent ATP assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug using non-linear regression analysis.
Protocol 2: Combination Synergy Analysis (Checkerboard Assay)
-
Dose Matrix Design: Based on the single-agent IC50 values, design a dose matrix (e.g., 6x6) with concentrations of this compound and the chemotherapy agent ranging from sub-inhibitory to supra-inhibitory levels.
-
Treatment: Treat the seeded cells with the drug combinations for 72 hours.
-
Viability Assessment: Perform a cell viability assay as described in Protocol 1.
-
Synergy Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation: In Vitro Synergy
Table 1: Hypothetical IC50 Values of this compound and Chemotherapy Agents in NSCLC Cell Lines
| Cell Line | EGFR Status | This compound IC50 (nM) | Cisplatin IC50 (µM) | Pemetrexed IC50 (µM) |
| PC-9 | Exon 19 del | 15 | 5.2 | 1.8 |
| H1975 | L858R, T790M | 150 | 4.8 | 2.5 |
| A549 | Wild-type | >1000 | 3.5 | 3.1 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Cisplatin at 50% Fraction Affected (Fa)
| Cell Line | EGFR Status | This compound + Cisplatin CI Value | Interpretation |
| PC-9 | Exon 19 del | 0.6 | Synergy |
| H1975 | L858R, T790M | 0.8 | Synergy |
| A549 | Wild-type | 1.0 | Additive |
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy and safety of this compound in combination with chemotherapy in a mouse xenograft model of NSCLC.
Experimental Workflow:
Caption: Workflow for in vivo xenograft studies.
Protocol 3: Xenograft Model and Treatment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Implantation: Subcutaneously inject 5-10 million NSCLC cells (e.g., PC-9) into the flank of each mouse.
-
Tumor Growth and Randomization: Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Chemotherapy alone (e.g., Cisplatin)
-
This compound + Chemotherapy
-
-
Dosing: Administer this compound orally (daily) and chemotherapy via intraperitoneal injection (e.g., weekly). Doses should be based on previous studies or a maximum tolerated dose (MTD) study.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.
-
Endpoint: The study endpoint can be a specific time point (e.g., 28 days) or when tumors in the control group reach a predetermined size. Calculate Tumor Growth Inhibition (TGI).
Data Presentation: In Vivo Efficacy
Table 3: Hypothetical Tumor Growth Inhibition in PC-9 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg, daily) | 600 ± 150 | 60 |
| Cisplatin (3 mg/kg, weekly) | 900 ± 200 | 40 |
| This compound + Cisplatin | 225 ± 100 | 85 |
Clinical Experimental Design
Objective: To determine the safety, tolerability, and efficacy of this compound in combination with standard chemotherapy in patients with advanced or metastatic EGFR-mutant NSCLC.
Signaling Pathway of this compound Action and Rationale for Combination:
Caption: this compound inhibits EGFR signaling, while chemotherapy induces DNA damage, providing a dual mechanism for tumor cell killing.
Phase I/II Study Design:
A Phase I/II clinical trial is a common approach for evaluating a new combination therapy.
Phase I (Dose Escalation):
-
Primary Objective: To determine the MTD and recommended Phase II dose (RP2D) of this compound in combination with a standard chemotherapy regimen (e.g., cisplatin and pemetrexed).
-
Design: A 3+3 dose-escalation design.
-
Patient Population: Patients with advanced solid tumors for whom the combination is considered appropriate.
-
Methodology:
-
Enroll cohorts of 3 patients at escalating dose levels of this compound, with the chemotherapy dose fixed at the standard of care.
-
Monitor for dose-limiting toxicities (DLTs) during the first cycle of treatment.
-
If no DLTs are observed, escalate the dose in the next cohort.
-
If one DLT is observed, expand the cohort to 6 patients.
-
If two or more DLTs are observed, the MTD has been exceeded, and the previous dose level is declared the MTD.
-
Phase II (Dose Expansion):
-
Primary Objective: To evaluate the preliminary efficacy (e.g., Objective Response Rate - ORR) of the combination at the RP2D.
-
Design: A single-arm, open-label study.
-
Patient Population: Treatment-naïve patients with advanced or metastatic EGFR-mutant NSCLC.
-
Methodology:
-
Enroll an expanded cohort of patients (e.g., 40-50) to be treated at the RP2D.
-
Assess tumor response every 6-8 weeks using RECIST 1.1 criteria.
-
Monitor progression-free survival (PFS), overall survival (OS), and duration of response (DoR) as secondary endpoints.
-
Collect tissue and/or liquid biopsies for biomarker analysis to identify predictors of response.
-
Data Presentation: Clinical Efficacy
Table 4: Hypothetical Efficacy Data from a Phase II Study of this compound + Chemotherapy in EGFR-Mutant NSCLC
| Endpoint | Result (N=50) |
| Objective Response Rate (ORR) | 75% (95% CI: 61-86%) |
| Complete Response (CR) | 5% |
| Partial Response (PR) | 70% |
| Stable Disease (SD) | 20% |
| Progressive Disease (PD) | 5% |
| Disease Control Rate (DCR) | 95% |
| Median PFS | 18.5 months |
| Median OS | Not Reached |
Conclusion
The combination of this compound with standard chemotherapy represents a promising therapeutic strategy for patients with EGFR-mutant NSCLC. The experimental designs and protocols outlined in this document provide a comprehensive framework for the preclinical and clinical evaluation of this combination. Rigorous assessment of synergy, efficacy, and safety is crucial for the successful development and implementation of this therapeutic approach in the clinic.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. memoinoncology.com [memoinoncology.com]
- 5. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomarker Analysis for Mefatinib Efficacy in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefatinib is a novel, second-generation, irreversible pan-epidermal growth factor receptor (EGFR) inhibitor that also targets human epidermal growth factor receptor 2 (HER2).[1][2] It has shown significant promise in the first-line treatment of advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations.[3][4] This document provides a comprehensive overview of the biomarker analysis strategies employed in clinical trials to evaluate the efficacy of this compound, along with detailed protocols for key experimental procedures.
Mechanism of Action
This compound exerts its therapeutic effect by irreversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain.[5] This action inhibits autophosphorylation of the receptor and blocks downstream signaling pathways critical for cancer cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5] this compound is effective against both common sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[4][5]
Clinical Efficacy and Associated Biomarkers
Clinical trials have demonstrated the robust efficacy of this compound in patients with EGFR-mutant NSCLC. Biomarker analysis has been crucial in identifying patient populations most likely to benefit from this compound and in understanding mechanisms of resistance.
Summary of Clinical Trial Data
The following tables summarize key efficacy data from clinical trials of this compound.
Table 1: Efficacy of this compound in Phase Ib/II Trial [1][6][7]
| Endpoint | Overall Cohort (n=106) | 60 mg Dose (n=51) | 80 mg Dose (n=55) |
| Overall Response Rate (ORR) | 84.9% | 80.4% | 89.1% |
| Disease Control Rate (DCR) | 97.2% | 96.1% | 98.2% |
| Median Progression-Free Survival (PFS) | 15.4 months | 15.1 months | 15.4 months |
| Median Overall Survival (OS) | 31.6 months | 30.6 months | 32.1 months |
Table 2: Efficacy of this compound vs. Gefitinib in Phase III Trial [8][9]
| Endpoint | This compound (n=223) | Gefitinib (n=113) | Hazard Ratio (HR) | p-value |
| Median PFS (Overall) | 13.73 months | 9.66 months | 0.68 | 0.0024 |
| Median PFS (L858R subgroup) | 13.73 months | 8.28 months | 0.55 | - |
Table 3: Biomarker Analysis and Clinical Outcomes [4][6][10]
| Biomarker | Finding | Impact on Efficacy |
| Concurrent TP53 Mutation | No significant difference in PFS between TP53 mutant and wild-type (14.0 vs 15.4 months). | Minimal impact on this compound efficacy. |
| Circulating Tumor DNA (ctDNA) Clearance | Associated with longer PFS (p=0.040) and OS (p=0.002). | Indicates favorable response to treatment. |
| EGFR T790M Resistance Mutation | Predominant mechanism of acquired resistance (42.1% of resistant cases). | Emergence of T790M confers resistance to this compound. |
| Brain Metastasis | Patients with brain metastases had shorter PFS (12.8 vs 18.5 months) and OS (25.2 vs 32.2 months). | Negative prognostic factor. |
Experimental Protocols
Detailed methodologies for the analysis of key biomarkers are provided below.
EGFR Mutation Analysis by Next-Generation Sequencing (NGS)
Objective: To identify sensitizing and resistance mutations in the EGFR gene from both formalin-fixed paraffin-embedded (FFPE) tumor tissue and circulating tumor DNA (ctDNA).
Protocol:
-
Sample Collection and Preparation:
-
FFPE Tissue: Obtain a tumor biopsy and fix in 10% neutral buffered formalin for 6-72 hours. Embed in paraffin. Cut 5-10 µm sections and mount on slides.
-
Blood (for ctDNA): Collect 10 mL of peripheral blood in specialized ctDNA collection tubes. Process within 2-4 hours to separate plasma by centrifugation.
-
-
DNA Extraction:
-
FFPE Tissue: Use a commercially available kit optimized for DNA extraction from FFPE tissue. Quantify extracted DNA using a fluorometric method.
-
Plasma: Use a commercially available kit for ctDNA isolation from plasma.
-
-
Library Preparation and Sequencing:
-
Use a targeted NGS panel covering exons 18-21 of the EGFR gene. The panel used in the this compound Phase III trial covered 150 genes.[8][9]
-
Prepare sequencing libraries according to the manufacturer's protocol.
-
Perform sequencing on a compatible NGS platform to achieve a minimum coverage of 500x for tissue DNA and 2000x for ctDNA.
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome (hg19 or hg38).
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotate identified variants to determine their clinical significance (e.g., sensitizing mutations, resistance mutations).
-
HER2 Overexpression and Amplification Analysis
Objective: To assess HER2 status as this compound also targets this receptor.
A. Immunohistochemistry (IHC) for HER2 Protein Overexpression
Protocol:
-
Slide Preparation: Use 4-5 µm thick sections from FFPE tumor blocks.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Primary Antibody: Incubate with a validated anti-HER2 primary antibody (e.g., clone 4B5).[11]
-
Detection: Use a polymer-based detection system.
-
Counterstaining: Counterstain with hematoxylin.
-
Scoring: Score HER2 expression based on the intensity and completeness of membrane staining in at least 10% of tumor cells. In the absence of specific NSCLC guidelines, gastric cancer scoring criteria are often used.[12][13]
B. Fluorescence In Situ Hybridization (FISH) for HER2 Gene Amplification
Protocol:
-
Slide Preparation: Use 4-5 µm thick sections from FFPE tumor blocks.
-
Pre-treatment: Deparaffinize, rehydrate, and perform enzymatic digestion.
-
Probe Hybridization: Apply a dual-color probe set for the HER2 gene and the centromere of chromosome 17 (CEN17). Denature and hybridize overnight.
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.
-
Counterstaining: Counterstain with DAPI.
-
Analysis: Enumerate HER2 and CEN17 signals in at least 20 non-overlapping tumor cell nuclei. Calculate the HER2/CEN17 ratio. A ratio ≥ 2.0 is considered amplified.
Circulating Tumor DNA (ctDNA) Clearance Monitoring
Objective: To monitor treatment response by quantifying changes in ctDNA levels.
Protocol:
-
Sample Collection: Collect peripheral blood at baseline, after a defined treatment interval (e.g., 6 weeks), and at the time of disease progression.[4]
-
ctDNA Isolation and Quantification: Isolate ctDNA from plasma as described in the NGS protocol.
-
Mutation Analysis: Use a sensitive method such as droplet digital PCR (ddPCR) or targeted NGS to detect and quantify specific tumor-associated mutations identified at baseline.
-
Interpretation: A significant decrease or complete clearance of detectable ctDNA mutations after treatment initiation is associated with a favorable prognosis.[4]
Conclusion
A comprehensive biomarker analysis is integral to the clinical development and application of this compound. The use of NGS for detecting EGFR mutations in both tissue and liquid biopsies, coupled with the assessment of HER2 status, allows for precise patient selection and monitoring of treatment efficacy. The detailed protocols provided herein serve as a guide for researchers and clinicians involved in the evaluation of this compound and other targeted therapies in oncology.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guideline Recommendations for EGFR Mutation Testing in Lung Cancer: Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing Guidelines [rethinkingnsclc.com]
- 4. oncologypro.esmo.org [oncologypro.esmo.org]
- 5. Protocol for HER2 FISH determination on PAXgene‐fixed and paraffin‐embedded tissue in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Exploration of HER2 (ERBB2) immunohistochemistry in non-small cell lung cancer: correlation with ERBB2 mutational status: experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. her2know.com [her2know.com]
- 13. HER2 IHC Testing Updates for mNSCLC | HER2Know [her2know.com]
Unveiling Mefatinib Resistance: A CRISPR-Powered Investigation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mefatinib, a second-generation, irreversible pan-epidermal growth factor receptor (EGFR) inhibitor, has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] By covalently binding to the kinase domain of EGFR, this compound effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] However, as with other targeted therapies, the emergence of drug resistance is a major clinical challenge, limiting the long-term efficacy of this compound.
The most well-characterized mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) is the acquisition of a secondary mutation in the EGFR gene, most notably the T790M "gatekeeper" mutation.[4] This mutation alters the ATP binding pocket, reducing the affinity of the drug.[4][5] However, a significant portion of resistance is not attributable to T790M, pointing towards the activation of alternative or "bypass" signaling pathways.[6] These can include the amplification or mutation of other receptor tyrosine kinases such as MET and HER2, or alterations in downstream signaling components like PIK3CA and BRAF.[6]
To systematically uncover the complex landscape of this compound resistance, a powerful and unbiased approach is required. Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has emerged as a revolutionary tool for genome-wide functional screening.[7] By creating a pooled library of single-guide RNAs (sgRNAs) that target and knock out every gene in the genome, researchers can identify genes whose loss confers resistance to a specific drug. This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and validate novel mechanisms of this compound resistance in NSCLC cell lines.
Principle of the CRISPR-Cas9 Knockout Screen for Drug Resistance
The core principle of a pooled CRISPR-Cas9 knockout screen for drug resistance is to introduce a diverse library of sgRNAs into a population of cancer cells that stably express the Cas9 nuclease. Each sgRNA directs the Cas9 enzyme to a specific genomic locus, creating a double-strand break that, upon repair by the error-prone non-homologous end joining (NHEJ) pathway, results in a functional gene knockout.
This population of cells, representing a wide array of gene knockouts, is then subjected to this compound treatment. Cells in which the knockout of a particular gene confers a survival advantage will proliferate in the presence of the drug, leading to an enrichment of the corresponding sgRNA in the surviving cell population. By sequencing the sgRNA population from both the treated and untreated (control) cell pools, it is possible to identify the sgRNAs that are significantly enriched in the this compound-treated group. The genes targeted by these enriched sgRNAs are candidate this compound resistance genes.
Experimental Workflow
The overall experimental workflow for a genome-wide CRISPR-Cas9 screen to identify this compound resistance genes is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Mechanisms of Resistance in the Epithelial Growth Factor Receptor in Non‐Small Cell Lung Cancer and the Role of Biopsy at Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of Mefatinib Using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mefatinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1][2][3] It is designed to inhibit the proliferation of cancer cells by binding to the ATP-binding site of the EGFR tyrosine kinase domain, which blocks downstream signaling pathways crucial for cell growth and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1] This targeted action makes this compound a promising therapeutic agent for cancers with EGFR mutations, particularly non-small cell lung cancer (NSCLC).[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a drug like this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the IC50 value of a compound.[4][5] This document provides a detailed protocol for determining the IC50 of this compound in a relevant cancer cell line using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[4] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in viable cells.[4][6] The resulting formazan crystals are insoluble in aqueous solutions and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[6] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[4]
Experimental Protocols
1. Materials and Reagents
-
Cell Line: A suitable cancer cell line with known EGFR expression or mutation status (e.g., A549 or NCI-H1975 for NSCLC).
-
This compound: Stock solution prepared in DMSO.
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[6]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader (spectrophotometer).
-
Multichannel pipette.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
2. Cell Culture and Seeding
-
Culture the selected cancer cell line in T75 flasks with the appropriate complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 70-90% confluency.[7]
-
For the assay, harvest cells in their logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.
3. This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Also, prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
4. MTT Assay Procedure
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, including the blank and vehicle controls.
-
Incubate the plate for 4 hours at 37°C in the dark. During this time, purple formazan crystals will form in viable cells.[6]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Data Presentation
Table 1: Absorbance Values from MTT Assay
| This compound Conc. (nM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance | Standard Deviation |
| 0 (Vehicle Control) | |||||
| 0.01 | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Blank (Medium Only) |
Table 2: Calculation of Percent Cell Viability and IC50
| This compound Conc. (nM) | Log(Concentration) | Mean Absorbance (Corrected) | Percent Viability (%) |
| 0 (Vehicle Control) | N/A | 100 | |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Data Analysis
-
Correct for Background: Subtract the mean absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Viability: Use the following formula to calculate the percentage of cell viability for each this compound concentration: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100[5]
-
Generate a Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.[5]
-
Determine the IC50 Value: The IC50 is the concentration of this compound that causes a 50% reduction in cell viability. This can be determined by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) using software such as GraphPad Prism.[5][8]
Mandatory Visualization
Caption: this compound inhibits EGFR signaling to suppress cancer cell proliferation.
Caption: Experimental workflow for the MTT assay to determine IC50.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Phosphorylated EGFR Following Mefatinib Treatment
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] Dysregulation of EGFR signaling, often due to activating mutations, is a key driver in the progression of various cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[5][6]
Mefatinib is a novel, second-generation, irreversible pan-EGFR inhibitor designed to target the EGFR tyrosine kinase.[7][8] It binds to the ATP-binding site within the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition ultimately suppresses cancer cell proliferation and induces apoptosis.[3] this compound has shown efficacy in treating patients with advanced EGFR-mutant NSCLC.[7][9]
Western blotting is a fundamental immunological technique used to detect and quantify the levels of specific proteins, such as phosphorylated EGFR (p-EGFR), in cell or tissue lysates.[2] This application note provides a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of this compound on EGFR phosphorylation in cancer cell lines.
EGFR Signaling Pathway and this compound Inhibition
This compound acts as a tyrosine kinase inhibitor (TKI) by blocking the ATP-binding site of the EGFR, which is the crucial initial step for the activation of downstream pathways responsible for cell growth and survival.[3]
Data Presentation: Quantitative Analysis
The efficacy of this compound in inhibiting EGFR phosphorylation can be quantified by performing densitometry analysis on the resulting Western blot bands using software like ImageJ.[2] The intensity of the p-EGFR band is first normalized to the total EGFR band for each sample. Subsequently, this ratio is normalized to a loading control (e.g., β-Actin or GAPDH) to correct for any variations in protein loading.[2] The results can be presented to show a dose-dependent inhibition.
Table 1: Illustrative Dose-Dependent Inhibition of p-EGFR by this compound in H1975 Cells
(Note: The following data is hypothetical and serves as an example for data presentation.)
| This compound Conc. (nM) | p-EGFR/Total EGFR Ratio (Normalized to Loading Control) | % Inhibition of p-EGFR |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 5 | 0.52 | 48% |
| 10 | 0.21 | 79% |
| 50 | 0.08 | 92% |
| 100 | 0.04 | 96% |
Experimental Protocols
This section provides a detailed methodology for treating cancer cells with this compound and analyzing EGFR phosphorylation status via Western blot.
I. Materials and Reagents
-
Cell Lines : NSCLC cell lines with EGFR mutations (e.g., H1975 for L858R/T790M, PC9 for exon 19 deletion).[5]
-
Culture Medium : RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
This compound : Prepare a 10 mM stock solution in DMSO and store at -20°C.
-
Epidermal Growth Factor (EGF) : Reconstitute to a 100 µg/mL stock solution and store at -20°C.[5]
-
Lysis Buffer : RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Protein Assay : BCA Protein Assay Kit.[5]
-
SDS-PAGE : 4-12% gradient precast polyacrylamide gels.[5]
-
Transfer Membranes : PVDF or nitrocellulose membranes.[5]
-
Blocking Buffer : 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5]
-
Primary Antibodies :
-
Secondary Antibodies : HRP-conjugated anti-rabbit or anti-mouse IgG.[5]
-
Detection Reagent : Enhanced Chemiluminescence (ECL) substrate.[4]
II. Cell Culture and Treatment
-
Seeding : Plate cells in 6-well plates and culture until they reach 70-80% confluency.[2]
-
Starvation : To reduce basal EGFR phosphorylation, serum-starve the cells for 12-18 hours in a serum-free medium before treatment.[4]
-
This compound Treatment : Prepare serial dilutions of this compound in a serum-free medium. Treat cells with the desired concentrations (e.g., 0, 1, 10, 50, 100 nM) for a duration of 2 to 24 hours.[4][5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.[4]
-
EGF Stimulation : For experiments assessing inhibition of ligand-induced phosphorylation, stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C prior to lysis.[4][5]
III. Protein Extraction and Quantification
-
Lysis : After treatment, place the culture plates on ice and aspirate the medium.[4]
-
Wash cells twice with ice-cold PBS.[4]
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[4][5]
-
Scrape the cells and transfer the lysate to pre-chilled microfuge tubes.[2]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[4]
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collection : Carefully transfer the supernatant containing the soluble protein to a new tube.[4]
-
Quantification : Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[2]
IV. Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2][4]
-
Gel Electrophoresis : Load 20-30 µg of protein per lane into a 4-12% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.[4]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation : Incubate the membrane with primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[4]
-
Final Washes : Repeat the washing step as described above.
-
Detection : Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager.[4]
V. Stripping and Re-probing
-
To normalize the p-EGFR signal, the same membrane must be probed for total EGFR and a loading control.[4]
-
After imaging for p-EGFR, the blot can be incubated with a mild stripping buffer for 15-30 minutes at room temperature.[4][5]
-
Wash the membrane thoroughly, re-block, and then re-probe with the primary antibody for total EGFR.
-
Repeat the imaging process. The stripping and re-probing procedure can be repeated again for the loading control (e.g., β-actin).[5]
Experimental Workflow Visualization
The overall process from cell culture to final data analysis is a sequential workflow critical for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 7. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Mefatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mefatinib and Apoptosis
This compound is a novel, second-generation, irreversible pan-epidermal growth factor receptor (EGFR) inhibitor.[1][2] It is designed to target the tyrosine kinase domain of EGFR, which is often mutated or overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] By binding to the ATP-binding site of the EGFR tyrosine kinase, this compound blocks the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] This inhibition ultimately leads to the suppression of cell growth and the induction of programmed cell death, or apoptosis.[3]
Apoptosis is a highly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population.[5][6] The Annexin V/Propidium Iodide (PI) assay is one of the most widely used flow cytometry-based methods to detect and differentiate the stages of apoptosis.[7][8] This document provides detailed protocols for analyzing this compound-induced apoptosis using flow cytometry.
Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting EGFR signaling. This leads to the downregulation of key survival pathways and the activation of apoptotic cascades. The inhibition of PI3K/AKT and MEK/ERK pathways can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[9][10] Additionally, some EGFR inhibitors have been shown to upregulate death receptors like DR5, potentially sensitizing cells to extrinsic apoptosis pathways.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mefatinib Resistance in NSCLC Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Mefatinib resistance in non-small cell lung cancer (NSCLC) treatment. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound in EGFR-mutant NSCLC?
The predominant molecular mechanism of acquired resistance to this compound, a second-generation irreversible pan-EGFR inhibitor, is the acquisition of a secondary mutation in the EGFR gene, specifically the T790M mutation.[1][2][3] This "gatekeeper" mutation alters the conformation of the ATP-binding pocket of the EGFR kinase domain, thereby reducing the binding affinity of this compound. In a phase Ib/II clinical study, the EGFR T790M mutation was identified in 42.1% of patients who developed resistance to first-line this compound treatment.[1][2][3]
Q2: How can I detect the EGFR T790M mutation in my this compound-resistant cell lines or patient samples?
Several highly sensitive methods are available to detect the EGFR T790M mutation in both tumor tissue and liquid biopsies (circulating tumor DNA - ctDNA). The choice of method may depend on sample availability, required sensitivity, and laboratory resources.
-
Droplet Digital PCR (ddPCR): This is an ultra-sensitive method for detecting and quantifying low-frequency mutations.
-
Super Amplification Refractory Mutation System (SuperARMS): A real-time PCR-based method with high sensitivity and specificity.
-
Next-Generation Sequencing (NGS): Allows for the simultaneous analysis of multiple genes and mutations, providing a comprehensive view of the genomic landscape of resistance.
-
Real-Time PCR Kits: Commercially available kits, such as the Cobas EGFR Mutation Test and Therascreen EGFR Plasma RGQ PCR Kit, are widely used for the detection of EGFR mutations, including T790M.
Q3: Are there other, less common, mechanisms of resistance to this compound?
While the T790M mutation is the most common mechanism, other "off-target" resistance mechanisms that are known to occur with second-generation EGFR TKIs like Afatinib may also be relevant for this compound. These include:
-
Activation of Bypass Signaling Pathways: Upregulation of alternative receptor tyrosine kinases (RTKs) such as MET or HER2 can activate downstream signaling pathways (e.g., PI3K/Akt, MAPK/ERK) independently of EGFR, thus bypassing the inhibitory effect of this compound.
-
Histologic Transformation: In some cases, NSCLC can transform into other histological subtypes, such as small cell lung cancer (SCLC), which is not dependent on EGFR signaling.
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which has been associated with TKI resistance.
Troubleshooting Guides
Problem 1: My EGFR-mutant NSCLC cell line is showing increasing resistance to this compound in vitro.
Possible Cause: Development of a resistant subpopulation of cells, likely harboring the EGFR T790M mutation.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTS or CTG assay) to quantify the shift in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in IC50 confirms resistance.
-
Test for T790M Mutation: Extract genomic DNA from the resistant cells and use a sensitive method like ddPCR or sequencing to test for the presence of the EGFR T790M mutation.
-
Evaluate Bypass Pathways: If T790M is not detected, investigate the activation of alternative signaling pathways. Perform western blotting to check for increased phosphorylation of MET, HER2, Akt, and ERK.
-
Establish a this compound-Resistant Cell Line: To further study the resistance mechanism, you can generate a stable this compound-resistant cell line using the protocol outlined below.
Problem 2: I am unable to establish a stable this compound-resistant cell line.
Possible Cause: Inappropriate drug concentration or selection pressure, or cellular senescence.
Troubleshooting Steps:
-
Optimize Starting Concentration: Begin with a this compound concentration that is close to the IC50 of the parental cell line. This should inhibit the growth of the majority of cells without causing complete cell death, allowing for the selection of resistant clones.
-
Gradual Dose Escalation: Increase the this compound concentration slowly and in a stepwise manner. A rapid increase in concentration may lead to widespread cell death before resistant clones can emerge and proliferate.
-
Monitor Cell Health: Regularly monitor the morphology and growth rate of the cells. If cells appear unhealthy or senescent, consider maintaining them at the current drug concentration for a longer period before the next dose escalation.
-
Patience is Key: Establishing a stable resistant cell line can take several months.[4] Be prepared for a long-term cell culture experiment.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant NSCLC Cell Lines
This protocol is adapted from established methods for generating resistance to second-generation EGFR TKIs.[4][5]
Materials:
-
EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTS) to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Seed the parental cells in a culture flask and treat them with this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency, subculture them. Initially, the growth rate will be significantly slower than the parental cells.
-
Stepwise Dose Escalation: Once the cells have adapted to the initial this compound concentration and are growing steadily, increase the drug concentration by 1.5 to 2-fold.[6]
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. If significant cell death occurs, reduce the magnitude of the concentration increase (e.g., 1.2-fold).
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a this compound concentration that is at least 10-fold higher than the IC50 of the parental cell line. This process can take 6-12 months.[4]
-
Characterization of Resistant Line: Once established, characterize the resistant cell line by:
-
Confirming the IC50 shift with a cell viability assay.
-
Sequencing the EGFR gene to detect the T790M mutation.
-
Analyzing the activation of bypass signaling pathways via western blot.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Materials:
-
Parental and this compound-resistant NSCLC cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.
Data Presentation
Table 1: Efficacy of Third-Generation EGFR TKIs against T790M-Positive NSCLC
| Drug | Target | Phase III Trial | Median PFS (vs. Chemotherapy) | Objective Response Rate (vs. Chemotherapy) |
| Osimertinib | EGFR (T790M) | AURA3 | 10.1 months vs. 4.4 months[7] | 71% vs. 31% |
| Rociletinib | EGFR (T790M) | TIGER-3 | - | - |
Table 2: Preclinical Efficacy of Combination Therapies in T790M-Positive Models
| Combination Therapy | Cell Line/Model | Rationale | Observed Effect |
| Afatinib + Cetuximab | EGFR-mutant NSCLC with acquired resistance | Dual EGFR blockade | Overcame resistance in both T790M-positive and negative tumors.[8] |
| Osimertinib + Savolitinib (MET inhibitor) | MET-positive, EGFR-mutant NSCLC | Overcome MET-driven resistance | Showed efficacy regardless of T790M status.[6] |
Visualizations
Caption: EGFR signaling pathway and points of inhibition/resistance.
Caption: Experimental workflow for this compound resistance studies.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment and Characterization of Three Afatinib-resistant Lung Adenocarcinoma PC-9 Cell Lines Developed with Increasing Doses of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to targeted therapies in NSCLC: current approaches and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events associated with Mefatinib in clinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, second-generation, irreversible pan-EGFR inhibitor.[1] It is designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in cancer cell proliferation and survival.[2] this compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, which blocks downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, ultimately leading to the suppression of cancer cell growth and apoptosis (cell death).[2]
Q2: What are the most common adverse events observed with this compound in clinical studies?
The most frequently reported treatment-related adverse events (TRAEs) with this compound are gastrointestinal and skin toxicities.[3][4] These include diarrhea, rash, stomatitis (mouth sores), and mouth ulceration.[2][3] In a phase II study, the most common Grade 3 TRAEs were diarrhea and rash.[4]
Q3: Are the adverse events associated with this compound generally manageable?
Yes, the adverse events associated with this compound are typically considered manageable.[3][4] Most events are mild to moderate in severity and can be addressed with supportive care, and if necessary, dose modifications such as interruption or reduction.[4]
Troubleshooting Guides for Common Adverse Events
Management of this compound-Related Diarrhea
Q: A patient in our study has developed diarrhea. What is the recommended management protocol?
A: Proactive and prompt management of diarrhea is crucial to prevent dehydration and the need for dose modifications.
Initial Management (Grade 1):
-
Patient Education: Instruct the patient to report diarrhea promptly.
-
Dietary Modification: Recommend a low-residue diet, avoiding greasy, spicy, and high-fiber foods.[5] Encourage increased fluid intake to maintain hydration.
-
Pharmacologic Intervention: Initiate loperamide (B1203769) at the first sign of loose stools. A common regimen is 4 mg initially, followed by 2 mg after each subsequent loose stool, not to exceed 16 mg per day.[6][7]
Persistent or Moderate Diarrhea (Grade 2):
-
Continue Supportive Care: Maintain dietary modifications and loperamide as described above.
-
Dose Interruption: If diarrhea persists for more than 48 hours despite loperamide, consider interrupting this compound treatment until the diarrhea resolves to Grade 1 or baseline.[7]
-
Dose Reduction: Upon resuming treatment, consider reducing the this compound dose. For similar second-generation EGFR inhibitors like afatinib, a dose reduction of 10 mg is recommended.[6]
Severe Diarrhea (Grade 3/4):
-
Treatment Interruption: Immediately interrupt this compound treatment.
-
Hospitalization: Hospitalization may be necessary for intravenous hydration and electrolyte management.
-
Dose Modification: Once the diarrhea has resolved to Grade 1 or less, this compound may be resumed at a reduced dose.[7] If severe diarrhea recurs, permanent discontinuation of this compound may be necessary.
Management of this compound-Related Rash
Q: A study participant is experiencing a skin rash. How should this be managed?
A: The management of EGFR inhibitor-induced rash is graded and can be prophylactic or reactive.
Prophylactic Management (to be initiated at the start of treatment):
-
Skincare: Advise the use of alcohol-free emollients and broad-spectrum sunscreen.[8]
-
Oral Antibiotics: Consider prophylactic oral antibiotics with anti-inflammatory properties, such as doxycycline (B596269) (100 mg twice daily) or minocycline (B592863) (100 mg daily), for the first 4-6 weeks of treatment.
Reactive Management:
-
Grade 1 Rash: Continue this compound at the current dose. Initiate topical hydrocortisone (B1673445) 1% or 2.5% cream and/or topical clindamycin (B1669177) 1% gel.[4]
-
Grade 2 Rash: Continue this compound. Add an oral tetracycline (B611298) (doxycycline or minocycline 100 mg twice daily) to the topical treatments. If the rash is extensive or symptomatic, consider a brief course of oral corticosteroids.
-
Grade 3 Rash: Interrupt this compound treatment. Continue aggressive topical and oral therapies. A course of oral prednisone (B1679067) (e.g., 0.5 mg/kg daily for 7-14 days) may be required. Once the rash improves to Grade 1 or 2, this compound can be restarted at a reduced dose.
-
Grade 4 Rash: this compound should be permanently discontinued.[3]
Management of this compound-Related Stomatitis
Q: How should stomatitis or mouth ulcers be managed in patients receiving this compound?
A: Management of stomatitis focuses on symptom relief and maintaining oral hygiene.
-
Grade 1 Stomatitis: Institute meticulous oral hygiene. A "magic mouthwash" containing a combination of an anesthetic, antihistamine, and coating agent can provide symptomatic relief. Topical corticosteroids like triamcinolone (B434) in a dental paste can be applied to individual ulcers.
-
Grade 2 Stomatitis: In addition to the measures for Grade 1, consider adding an oral antibiotic rinse or a course of oral tetracyclines, similar to the management of skin rash, due to their anti-inflammatory properties.
-
Grade 3/4 Stomatitis: Interrupt this compound treatment. More potent topical or systemic corticosteroids may be necessary. Once the stomatitis has improved to Grade 1 or less, this compound may be restarted at a reduced dose.
Quantitative Data on this compound-Related Adverse Events
The following tables summarize the incidence of common treatment-related adverse events from clinical studies of this compound.
Table 1: Incidence of Common Treatment-Related Adverse Events (All Grades) in a Phase Ib/II Study of this compound in Advanced EGFR-Mutant NSCLC [2]
| Adverse Event | All Patients (n=106) | 60 mg Dose (n=51) | 80 mg Dose (n=55) |
| Diarrhea | 89.6% | 84.3% | 94.5% |
| Rash | 84.9% | 80.4% | 89.1% |
| Stomatitis | 67.9% | 60.8% | 74.5% |
| Paronychia | 51.9% | 45.1% | 58.2% |
| Decreased appetite | 49.1% | 47.1% | 50.9% |
| Dry skin | 41.5% | 37.3% | 45.5% |
Table 2: Incidence of Grade ≥3 Treatment-Related Adverse Events in a Phase Ib/II Study of this compound [2]
| Adverse Event | All Patients (n=106) | 60 mg Dose (n=51) | 80 mg Dose (n=55) |
| Diarrhea | 19.8% | 11.8% | 27.3% |
| Rash | 17.0% | 13.8% | 20.0% |
| Stomatitis | 6.6% | 2.0% | 10.9% |
| Decreased appetite | 4.7% | 5.9% | 3.6% |
| Anemia | 2.8% | 3.9% | 1.8% |
| Mouth ulceration | 3.8% | 0.0% | 7.3% |
Table 3: Grade 3 Treatment-Related Adverse Events in a Phase II Study of this compound in NSCLC with Uncommon EGFR Mutations (N=21) [4]
| Adverse Event | Number of Patients |
| Diarrhea | 8 |
| Rash | 5 |
| Oral Mucositis | 1 |
Experimental Protocols
Assessment and Grading of Dermatologic Adverse Events
Objective: To standardize the assessment and grading of this compound-related skin toxicities.
Methodology:
-
Patient Evaluation: Conduct a thorough skin examination at baseline and at regular intervals during the study (e.g., weekly for the first cycle, then at the start of each subsequent cycle).
-
Grading System: Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE) for grading.
-
Grade 1: Papules and/or pustules covering <10% of body surface area (BSA), with or without symptoms like pruritus or tenderness.
-
Grade 2: Papules and/or pustules covering 10-30% BSA, with or without symptoms; limiting instrumental Activities of Daily Living (ADL).
-
Grade 3: Papules and/or pustules covering >30% BSA with moderate to severe symptoms; limiting self-care ADL; associated with local superinfection.
-
Grade 4: Papules and/or pustules covering any % BSA, which are generalized and/or associated with extensive superinfection; life-threatening consequences.
-
-
Documentation: Document the BSA affected, the morphology of the rash (papular, pustular, etc.), and any associated symptoms (e.g., itching, pain). Photographic documentation is recommended to track progression.
Monitoring and Laboratory Tests
Objective: To monitor for potential systemic toxicities and assess organ function during this compound treatment.
Methodology:
-
Baseline Assessments: Prior to initiating this compound, perform the following:
-
Complete Blood Count (CBC) with differential.
-
Comprehensive Metabolic Panel (CMP), including electrolytes, renal function (BUN, creatinine), and liver function tests (ALT, AST, bilirubin).
-
Electrocardiogram (ECG) to assess for any pre-existing cardiac abnormalities.
-
-
On-Treatment Monitoring:
-
CBC and CMP: Repeat at least every 2-4 weeks for the first 2-3 cycles, and then as clinically indicated.
-
ECG: Consider periodic monitoring, especially in patients with a history of cardiac disease or those experiencing symptoms such as dizziness or palpitations.
-
-
Adverse Event Triggered Monitoring: In the event of Grade 2 or higher diarrhea, monitor electrolytes and renal function more frequently to assess for dehydration and electrolyte imbalances.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
Experimental Workflow for Managing this compound-Related Diarrhea
Caption: Workflow for the management of this compound-induced diarrhea.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase II study on this compound as first‐line treatment of patients with advanced non‐small‐cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Mefatinib Technical Support Center: Managing Drug-Related Toxicities
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with Mefatinib, a novel second-generation irreversible pan-EGFR inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound?
A1: The most frequently reported adverse events associated with this compound are primarily dermatological and gastrointestinal. These include rash (acneiform dermatitis), diarrhea, and stomatitis (mouth sores).[1][2][3][4] These toxicities are consistent with other EGFR inhibitors and are generally considered manageable.[1][2]
Q2: What are the recommended starting doses for this compound in clinical research?
A2: In clinical trials, this compound has been evaluated at daily doses of 60 mg and 80 mg.[3][4] The 60 mg daily dose is often recommended due to a more favorable safety profile with comparable efficacy to the 80 mg dose.[3]
Q3: Is dose reduction an effective strategy for managing this compound-related toxicities?
A3: Yes, dose reduction is a key strategy for managing moderate to severe toxicities. Clinical data shows that dose reductions are more frequently required for patients receiving the 80 mg dose compared to the 60 mg dose.[3] Tolerability-guided dose modifications have been shown to effectively reduce the incidence and severity of adverse events without compromising therapeutic efficacy for similar EGFR inhibitors.
Q4: How are the severity of toxicities graded?
A4: The severity of adverse events is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to adverse event). Dose modification decisions are typically based on the grade of the observed toxicity.
Troubleshooting Guides for Toxicity Management
Management of Dermatological Toxicity (Rash/Acneiform Dermatitis)
Issue: A subject in your study has developed a rash after initiating this compound.
Troubleshooting Steps:
-
Grade the Rash: Assess the severity of the rash according to the CTCAE for skin and subcutaneous tissue disorders.
-
Implement Management Strategies Based on Grade:
-
Grade 1 (Mild):
-
Continue this compound at the current dose.
-
Initiate supportive care:
-
Use alcohol-free emollients to keep the skin hydrated.
-
Advise sun protection (SPF ≥30) as sun exposure can exacerbate the rash.
-
Consider topical hydrocortisone (B1673445) 1% cream.
-
-
-
Grade 2 (Moderate):
-
Continue this compound at the current dose but monitor closely.
-
Intensify supportive care:
-
Topical antibiotics (e.g., clindamycin (B1669177) 1%) may be added to topical corticosteroids.
-
Consider a short course of oral antibiotics with anti-inflammatory properties, such as doxycycline (B596269) or minocycline (B592863).
-
-
If the rash is prolonged (lasting more than 7 days) or intolerable, consider withholding this compound temporarily.[5]
-
-
Grade 3 (Severe) or Grade 4 (Life-threatening):
-
Immediately withhold this compound treatment.
-
Initiate aggressive supportive care, which may include systemic corticosteroids.
-
For Grade 3 rash, once the toxicity has resolved to Grade 1 or baseline, this compound may be resumed at a reduced dose.
-
Grade 4 rash may necessitate permanent discontinuation of this compound.[3]
-
-
Management of Gastrointestinal Toxicity (Diarrhea)
Issue: A subject is experiencing diarrhea while on this compound.
Troubleshooting Steps:
-
Grade the Diarrhea: Determine the severity of the diarrhea using the CTCAE grading scale.
-
Implement Management Strategies Based on Grade:
-
Grade 1 (Mild):
-
Continue this compound at the current dose.
-
Advise dietary modifications (e.g., BRAT diet - bananas, rice, applesauce, toast) and increased fluid intake.
-
Initiate over-the-counter anti-diarrheal medication, such as loperamide, at the first sign of loose stools.[6]
-
-
Grade 2 (Moderate):
-
Grade 3 (Severe) or Grade 4 (Life-threatening):
-
Immediately withhold this compound treatment.
-
Provide aggressive supportive care, including intravenous fluids and electrolytes as needed.
-
Once the toxicity resolves to Grade 1 or baseline, consider resuming this compound at a reduced dose.
-
Permanent discontinuation may be necessary for recurrent Grade 3 or any Grade 4 diarrhea.[1]
-
-
Quantitative Data Summary
Table 1: this compound Dose Reduction Rates and Associated Grade ≥3 Toxicities from a Phase Ib/II Study [3][4]
| Starting Dose | Patients Requiring Dose Reduction | Common Grade ≥3 Adverse Events |
| 60 mg | 3.9% (2/51) | Rash (13.8%), Diarrhea (11.8%) |
| 80 mg | 25.5% (14/55) | Diarrhea (27.3%), Rash (20.0%) |
Table 2: Proposed this compound Dose Reduction Schedule for Toxicity (Adapted from Afatinib Guidelines) [1][5][7][8]
| Toxicity Grade (CTCAE) | Recommended Action | Dose Re-initiation |
| Grade 1 | Continue this compound at current dose. | N/A |
| Grade 2 (Prolonged/Intolerable) | Withhold this compound until resolution to Grade ≤1. | Resume at a reduced dose (e.g., decrease by 20 mg). |
| Grade 3 | Withhold this compound until resolution to Grade ≤1. | Resume at a reduced dose (e.g., decrease by 20 mg). |
| Grade 4 | Permanently discontinue this compound. | N/A |
Experimental Protocols
Protocol for Prophylactic Management of Dermatological Toxicity
-
Patient Education: Before initiating this compound, educate subjects on the high likelihood of developing a rash and the importance of proactive skin care.
-
Baseline Assessment: Document the subject's baseline skin condition.
-
Prophylactic Regimen (to be initiated on Day 1 of this compound treatment):
-
Apply a high-quality, alcohol-free emollient to the face, chest, and back twice daily.
-
Use a broad-spectrum sunscreen (SPF ≥30) on all sun-exposed areas daily.
-
Consider prophylactic oral doxycycline (100 mg twice daily) or minocycline (100 mg daily) for the first 6 weeks of treatment.
-
-
Monitoring: Assess skin for any signs of rash at each study visit, at least weekly for the first month.
Visualizations
Signaling Pathway of EGFR Inhibition by this compound
References
- 1. Practical Management of Adverse Events Associated with Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II study on this compound as first‐line treatment of patients with advanced non‐small‐cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II effic… [ouci.dntb.gov.ua]
- 6. Free Online CME & CE for Physicians, NPs, PAs and more | myCME [mycme.com]
- 7. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Improving Mefatinib solubility for in vitro assays
This center provides researchers, scientists, and drug development professionals with essential information for dissolving Mefatinib for in vitro assays. Find troubleshooting guides, frequently asked questions, and detailed protocols to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, second-generation, irreversible pan-HER inhibitor.[1] It is a small molecule tyrosine kinase inhibitor (TKI) designed to target the epidermal growth factor receptor (EGFR) family, which includes HER1 (EGFR), HER2, and HER4.[2][3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, this compound prevents activation and subsequent downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[2][4] This inhibition suppresses cancer cell proliferation and induces apoptosis (cell death).[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro studies, the most common and recommended solvent for this compound and other poorly soluble kinase inhibitors is Dimethyl sulfoxide (B87167) (DMSO).[5][6][7] It is effective at dissolving a wide range of hydrophobic organic compounds.
Q3: What should I do if this compound doesn't dissolve completely in DMSO?
A3: If you encounter solubility issues, you can try gentle warming (e.g., in a 37°C water bath for 10-15 minutes) and/or sonication in an ultrasonic water bath.[6][8] These techniques can help break up compound aggregates and facilitate complete dissolution. Ensure your DMSO is high-quality and not moisture-laden, as absorbed water can reduce solubility.[9]
Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What's happening and how can I fix it?
A4: This is a common problem known as kinetic solubility failure. The compound is soluble in the concentrated organic stock but "crashes out" when diluted into the aqueous, polar environment of the culture medium.[7]
To prevent this:
-
Perform Serial Dilutions: Instead of adding the highly concentrated stock directly to your final volume, perform one or more intermediate dilution steps in the culture medium.[10]
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, to minimize both precipitation and solvent-induced cytotoxicity.[10]
-
Test Lower Concentrations: The desired final concentration of this compound may be above its aqueous solubility limit. Test a range of lower concentrations to find the maximum achievable concentration that remains in solution.[7]
Q5: How should I store this compound powder and its stock solutions?
A5: Proper storage is critical to maintaining the compound's integrity.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[10]
-
In Solvent (DMSO): Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[10]
Solubility Data
The solubility of kinase inhibitors is highly dependent on the solvent and conditions. While specific public data for this compound is limited, the following table provides general solubility information for similar tyrosine kinase inhibitors.
| Solvent | Typical Solubility Range | Notes |
| DMSO | ≥ 10 mM | The preferred solvent for initial stock solutions.[6][11] |
| Ethanol | Generally low | May be used in some formulations but less effective than DMSO.[7] |
| Aqueous Buffers (e.g., PBS) | Very Low / Insoluble | Direct dissolution is not recommended.[7] Solubility can be pH-dependent.[7] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution for use in in vitro experiments.
Materials:
-
This compound powder
-
High-quality, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Ultrasonic water bath or 37°C water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculate Amount: Determine the mass of this compound powder needed. For a 1 mL, 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg. Always use the specific molecular weight from your compound's data sheet for accurate calculations.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of sterile DMSO to the tube.
-
Promote Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved.[12]
-
Troubleshooting Dissolution: If the compound does not fully dissolve, use an ultrasonic water bath for 15-30 minutes or warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.[6][8] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -80°C for long-term use.[10]
Visual Guides and Workflows
Signaling Pathway Inhibition by this compound
This compound acts as a pan-HER inhibitor, blocking the signaling cascade that promotes cell proliferation and survival.[4][13]
General Workflow for Compound Solubilization
Following a systematic workflow ensures reproducibility and minimizes potential issues.
Troubleshooting Guide for Solubility Issues
This decision tree helps diagnose and solve common solubility problems encountered during experiments.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pan-HER inhibitors - BJMO [bjmo.be]
Addressing off-target effects of Mefatinib in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mefatinib in preclinical models. The focus is on identifying and addressing potential off-target effects to ensure data integrity and proper interpretation of experimental outcomes.
Section 1: this compound - Mechanism of Action Overview
This compound is a second-generation, irreversible tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action involves binding to the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking its activation and downstream signaling.[3] This inhibition suppresses critical pathways for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3] this compound was designed to irreversibly bind to and inhibit mutated EGFR and HER2.[2][4] It is particularly effective against cancers harboring specific EGFR mutations, including exon 19 deletions and the L858R mutation.[4]
Caption: this compound inhibits EGFR, blocking downstream PI3K/AKT and RAS/MEK/ERK signaling pathways.
Section 2: Frequently Asked Questions (FAQs) on Off-Target Effects
Q1: What are "off-target" effects and why are they critical in preclinical research?
A1: Off-target effects refer to the unintended interaction of a drug with molecular targets other than its primary intended target.[5] In preclinical research, identifying these effects is crucial because they can lead to unexpected toxicity, confound experimental results, or reveal new therapeutic possibilities.[5][6] Understanding the complete activity profile of a compound like this compound is essential for accurately interpreting phenotypic data and predicting its safety profile in clinical settings.[5]
Q2: What is the known off-target profile of this compound?
A2: While this compound was designed for specificity towards EGFR and HER2, comprehensive public data on its broader kinase selectivity profile is limited.[2][4] Safety pharmacology studies showed a high IC50 value for hERG potassium channel inhibition (27.86 mM), suggesting a low risk of cardiac effects at therapeutic concentrations.[2] However, like other EGFR inhibitors, toxicity has been observed in the gastrointestinal tract and kidneys in preclinical models.[2] Researchers should consider performing independent kinase profiling assays to determine this compound's specific off-target interactions within their experimental system.
Q3: How can I distinguish between on-target toxicity and off-target effects in my model?
A3: Distinguishing between on-target and off-target effects requires a multi-pronged approach:
-
Use Control Cell Lines: Compare this compound's effect on your EGFR-mutant cells with its effect on isogenic cell lines where the target (EGFR) has been knocked out or on cell lines that do not express EGFR. An effect that persists in the absence of the primary target is likely an off-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein. If the phenotype is rescued, the effect is likely on-target.
-
Dose-Response Analysis: On-target effects typically occur at lower concentrations of the drug, aligning with its known potency (IC50) for the primary target. Off-target effects may only appear at significantly higher concentrations.[6]
-
Orthogonal Approaches: Use structurally different inhibitors that target the same primary protein. If multiple inhibitors for the same target produce the same phenotype, it is more likely an on-target effect.
Section 3: Troubleshooting Guide
Q1: My cell viability assays show inconsistent IC50 values for this compound across experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue.[7] Consider the following factors:
-
Compound Solubility: this compound, like many TKIs, is typically dissolved in DMSO.[8] Poor solubility in aqueous cell culture media can lead to inconsistent effective concentrations.
-
Cell Seeding Density: Variations in the number of cells seeded per well will lead to variable results.[8]
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and perform cell counts to verify density.[8]
-
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate this compound and affect cell growth, skewing results.[8]
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[8]
-
Q2: I'm observing unexpected toxicity or a lack of effect in my preclinical model. How do I troubleshoot this?
A2: Unexpected results can stem from off-target activity or issues with the experimental model itself.
Caption: A stepwise workflow for troubleshooting unexpected results in this compound experiments.
Q3: My Western blot shows no inhibition of downstream p-ERK or p-AKT, even in EGFR-mutant cells. What should I check?
A3: This suggests a failure to effectively inhibit the intended pathway.[8]
-
Inhibitor Concentration & Time: The this compound concentration may be too low or the treatment time too short.
-
Solution: Perform a dose-response experiment (e.g., 0.01 to 10 µM) and a time-course experiment (e.g., 1, 6, 24 hours) to find the optimal conditions for inhibiting EGFR signaling in your specific cell line.[8]
-
-
Antibody Quality: The antibodies used for phosphorylated or total proteins may be of poor quality or used at a suboptimal dilution.[8]
-
Solution: Validate your antibodies using positive and negative controls. Titrate them to determine the optimal working concentration.[8]
-
-
Ligand Stimulation: In some cell lines with low basal EGFR activity, stimulation with a ligand (e.g., EGF) is necessary to see a robust signal that can then be inhibited.
-
Solution: If basal signaling is low, pre-treat with this compound for 1-2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes before cell lysis.[8]
-
-
Bypass Pathway Activation: Resistance to EGFR TKIs can occur through the activation of alternative signaling pathways, such as MET or HER2 amplification, which can maintain downstream signaling despite EGFR blockade.[9]
-
Solution: If on-target EGFR inhibition is confirmed, investigate the activation status of other receptor tyrosine kinases known to confer resistance.
-
Section 4: Data Presentation
Table 1: Example Kinase Selectivity Profile of this compound
(Note: This table is a hypothetical representation for illustrative purposes. Researchers should generate or consult specific profiling data for this compound.)
| Kinase Target | IC50 (nM) | Primary/Off-Target | Potential Implication |
| EGFR (L858R) | < 5 | Primary Target | High on-target potency |
| EGFR (Exon 19 Del) | < 5 | Primary Target | High on-target potency |
| EGFR (T790M) | 50 - 100 | Primary Target | Activity against resistance mutation |
| EGFR (Wild Type) | > 500 | Primary Target | Selectivity over wild-type |
| HER2 (ERBB2) | < 20 | Primary Target | Dual inhibitory activity [4] |
| SRC | > 1000 | Off-Target | Low potential for SRC-mediated effects |
| ABL | > 1000 | Off-Target | Low potential for ABL-mediated effects |
| hERG | > 25,000 | Off-Target | Low risk of cardiac toxicity[2] |
Table 2: Recommended Preclinical Models for this compound Studies
| Model Type | Example | Relevant EGFR Status | Use Case |
| Cell Line | HCC827 | Exon 19 Deletion | Efficacy studies for sensitizing mutations[2] |
| Cell Line | NCI-H1975 | L858R / T790M | Efficacy studies for resistance mutations[2][9] |
| Cell Line | A549 | Wild-Type EGFR | Control for off-target effects, toxicity studies |
| In Vivo | Patient-Derived Xenograft (PDX) | Varies by patient tumor | Testing efficacy in a model that retains original tumor features[10] |
| In Vivo | Genetically Engineered Mouse (GEMM) | e.g., EGFR-L858R | Studying tumor development and drug response in an immunocompetent host[10][11] |
Section 5: Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the off-target effects of this compound against a panel of kinases.
-
Assay Type: Choose a suitable assay format, such as a radiometric filter-binding assay (e.g., ³³P-ATP) or a fluorescence-based immunoassay. Commercial services offer broad kinase panel screening.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the required cofactors in an appropriate reaction buffer.
-
This compound Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the chosen assay format (e.g., scintillation counting, fluorescence reading).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC50 value for each kinase tested.
Protocol 2: Western Blot for Downstream Signaling
-
Cell Seeding: Seed cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 6-12 hours to reduce basal signaling.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg), add Laemmli buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 3: In Vivo Xenograft Study Workflow
Caption: A standard workflow for assessing this compound efficacy in a xenograft mouse model.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Available Technologies - NCI [techtransfer.cancer.gov]
Troubleshooting Mefatinib precipitation in aqueous buffers
Mefatinib Technical Support Center
This guide provides troubleshooting advice and detailed protocols for working with this compound, focusing on how to prevent and resolve precipitation issues in aqueous buffers. As this compound is a hydrophobic small molecule, careful handling is required to ensure its solubility and activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous buffer?
A1: this compound is a weakly basic and hydrophobic compound with low intrinsic solubility in neutral aqueous solutions. Precipitation typically occurs for two main reasons:
-
pH-Dependent Solubility: this compound is more soluble at a slightly acidic pH (pH < 6.5) where it can be protonated. In neutral or alkaline buffers (e.g., PBS at pH 7.4), it is less soluble and more prone to precipitation.
-
Supersaturation: When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of this compound can momentarily exceed its solubility limit, causing it to crash out of solution.
Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM). Ensure the DMSO is of high purity and stored under desiccating conditions to prevent water absorption, which can lower the achievable stock concentration.
Q3: Can I heat or sonicate my solution to redissolve precipitated this compound?
A3: Gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication can help redissolve precipitated this compound in your final working solution. However, prolonged heating or excessive sonication should be avoided as it may lead to compound degradation. Always visually inspect the solution to ensure it is clear before use.
Q4: How should I store my this compound solutions?
A4:
-
DMSO Stock Solutions: Aliquot into single-use tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: These should be prepared fresh for each experiment and used immediately. Due to the risk of precipitation and potential degradation in aqueous media, long-term storage is not recommended.
Troubleshooting Guide
Problem 1: My this compound precipitates immediately upon dilution from a DMSO stock into a neutral buffer (e.g., PBS, pH 7.4).
-
Potential Cause: The buffer pH is too high for this compound solubility, and the final concentration is above its solubility limit in that specific medium.
-
Solutions:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Modify the Dilution Method: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This avoids high local concentrations and promotes rapid mixing. Never add the aqueous buffer to the DMSO stock.
-
Adjust Buffer pH: If your experimental system allows, use a buffer with a slightly acidic pH, such as MES (pH 6.0-6.5) or citrate (B86180) (pH 5.0-6.0).
-
Use a Carrier Protein: For cell-based assays, the presence of serum (e.g., 10% FBS) or a carrier protein like Bovine Serum Albumin (BSA) can bind to this compound and help keep it in solution.
-
Problem 2: My this compound solution is initially clear but becomes cloudy or shows visible precipitate after a short time at room temperature or 37°C.
-
Potential Cause: The solution is metastable, and the compound is slowly crashing out over time. This can be exacerbated by temperature changes or interactions with container surfaces.
-
Solutions:
-
Prepare Fresh: Always prepare the working solution immediately before adding it to your experimental system.
-
Include a Surfactant: In biochemical assays (not for live cells), adding a non-ionic surfactant like Tween-20 (at 0.01-0.05%) can help maintain solubility.
-
Check for Contaminants: Ensure all buffers are filtered and free of particulates that could act as nucleation sites for precipitation.
-
Quantitative Data Summary
The solubility of this compound is highly dependent on the properties of the aqueous medium. The table below provides a summary of its approximate maximum solubility under various conditions.
| Buffer System | pH | Additive/Co-solvent | Maximum Approximate Solubility (µM) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | < 1 µM | Prone to rapid precipitation. |
| MES Buffer | 6.5 | None | ~15 µM | Improved solubility in slightly acidic conditions. |
| Citrate Buffer | 5.5 | None | ~50 µM | Significantly higher solubility at lower pH. |
| Cell Culture Media (DMEM) | 7.4 | 10% FBS | ~25 µM | Serum proteins aid in solubilization. Effective concentration may vary. |
| PBS | 7.4 | 0.1% BSA | ~10 µM | Carrier protein helps maintain solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weigh this compound: Allow the vial of this compound powder (assume FW = 450.5 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh out 4.51 mg of this compound powder.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Storage: Aliquot the 10 mM stock solution into single-use, light-protected tubes and store at -20°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in MES Buffer (pH 6.5)
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution completely at room temperature.
-
Prepare Intermediate Dilution: Perform a 1:100 intermediate dilution by adding 5 µL of the 10 mM stock to 495 µL of anhydrous DMSO. Mix well. This creates a 100 µM intermediate stock.
-
Prepare Final Working Solution: a. Dispense 9.9 mL of sterile MES buffer (pH 6.5) into a 15 mL conical tube. b. While actively vortexing the MES buffer at a medium speed, slowly add 100 µL of the 100 µM intermediate stock drop-by-drop into the buffer. c. Continue vortexing for an additional 30 seconds after the addition is complete.
-
Final Check: Visually inspect the 10 µM working solution against a dark background to ensure it is clear and free of any precipitate before use. Use immediately.
Visual Guides
Below are diagrams illustrating a troubleshooting workflow for this compound precipitation and a hypothetical signaling pathway that it may inhibit.
A troubleshooting workflow for this compound precipitation issues.
Hypothetical inhibition of the EGFR signaling pathway by this compound.
Mefatinib Technical Support Center: Impact of Concurrent TP53 Mutations
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the impact of concurrent TP53 mutations on the efficacy of Mefatinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, second-generation, irreversible pan-EGFR inhibitor.[1][2] It is designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation and survival.[3] this compound works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents its activation and subsequent downstream signaling. This inhibition suppresses cancer cell growth and promotes apoptosis (cell death).[3] It has shown efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][3]
Q2: What is the general role of TP53 mutations in cancer and in response to targeted therapies?
The TP53 gene is a critical tumor suppressor that regulates cell division and cell death.[4] Mutations in TP53 are one of the most common genetic alterations in human cancers and can lead to the loss of its tumor-suppressive functions, promoting cancer cell proliferation, invasion, and metastasis.[4] Generally, concurrent TP53 mutations are associated with a poorer prognosis and resistance to various cancer treatments, including some targeted therapies like EGFR tyrosine kinase inhibitors (TKIs).[5][6][7]
Q3: How do concurrent TP53 mutations affect the efficacy of this compound in patients with EGFR-mutant NSCLC?
Recent clinical studies suggest that this compound's efficacy is minimally impacted by concurrent TP53 mutations, which contrasts with the negative impact these mutations have on other EGFR-TKIs.[8][9]
A phase Ib/II study found that patients with concurrent TP53 mutations treated with this compound had a comparable progression-free survival (PFS) to patients with wild-type TP53 (14.0 months vs. 15.4 months; p = 0.315).[1][2][10]
Furthermore, a phase III study comparing this compound to Gefitinib demonstrated that while co-occurring disruptive mutations (of which TP53 was the most common) decreased the therapeutic efficacy of Gefitinib, they had little effect on the PFS and overall survival (OS) of patients treated with this compound.[8][9] In patients with these co-mutations, this compound showed a significant improvement in PFS compared to Gefitinib (12.55 vs 9.56 months).[8][9]
Q4: What are the known resistance mechanisms to this compound?
The predominant molecular mechanism of acquired resistance to this compound is the development of the EGFR T790M mutation, which was identified in 42.1% of resistant cases in one study.[1]
Troubleshooting Guide
Problem: Unexpectedly poor response to this compound in an in vitro or in vivo model with a known EGFR and concurrent TP53 mutation.
-
Verify the specific TP53 mutation: The impact of TP53 mutations can be heterogeneous.[5] Some studies suggest that the type of mutation (e.g., missense vs. non-missense) and its location within the gene can have different effects on TKI efficacy.[5][7] Confirm the specific mutation in your model.
-
Assess for other concurrent mutations: While TP53 mutations may not significantly impact this compound efficacy, other co-occurring genetic alterations could be responsible for the observed resistance. Comprehensive genomic profiling of your experimental model is recommended.
-
Evaluate for EGFR T790M mutation: The emergence of the T790M mutation is a primary driver of acquired resistance to this compound.[1] Analyze your experimental model for the presence of this mutation, especially after prolonged treatment.
-
Culture conditions and model system: Ensure that the experimental conditions are optimal and that the chosen cell line or animal model is appropriate and well-characterized.
Quantitative Data Summary
Table 1: Phase III Study - this compound vs. Gefitinib in Patients with Co-occurring Disruptive Mutations (including TP53) [8][9]
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | p-value for PFS | Median Overall Survival (OS) | Hazard Ratio (HR) for OS | p-value for OS |
| This compound | 12.55 months | 0.56 | 0.0005 | Not Reached | 0.54 | 0.0045 |
| Gefitinib | 9.56 months | 26.68 months |
Table 2: Phase Ib/II Study - this compound Efficacy by TP53 Mutation Status [1][2][10]
| TP53 Status | Median Progression-Free Survival (PFS) | p-value |
| Concurrent TP53 Mutation | 14.0 months | 0.315 |
| Wild-Type TP53 | 15.4 months |
Experimental Protocols
1. Analysis of Concurrent Mutations via Targeted Sequencing of Plasma Samples
This protocol is based on the methodology described in the this compound clinical trials.[1][2]
-
Objective: To identify baseline and acquired genetic alterations, including TP53 mutations and EGFR resistance mutations, from circulating tumor DNA (ctDNA).
-
Procedure:
-
Sample Collection: Collect peripheral blood samples from patients at baseline, at specified follow-up intervals (e.g., 6 weeks), and at the time of disease progression.
-
Plasma Isolation: Separate plasma from whole blood by centrifugation.
-
ctDNA Extraction: Isolate cell-free DNA from the plasma using a commercially available kit.
-
Library Preparation: Prepare a sequencing library from the extracted ctDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Targeted Gene Capture: Use a custom-designed panel of probes to capture and enrich for specific genes of interest (e.g., a 150-gene panel including EGFR, TP53, etc.).[9]
-
Next-Generation Sequencing (NGS): Sequence the enriched library on an NGS platform.
-
Bioinformatic Analysis: Align the sequencing reads to a reference genome. Call variants (single nucleotide variants, insertions, deletions) and copy number variations. Annotate the identified mutations to determine their potential clinical significance.
-
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Workflow for analyzing concurrent mutations.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Clinical Impact of TP53 Mutations in Patients with Head and Neck Cancer Who Were Treated with Targeted Therapies or Immunotherapy [e-crt.org]
- 5. Effects of concurrent TP53 mutations on the efficacy and prognosis of targeted therapy for advanced EGFR mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prognostic value of TP53 concurrent mutations for EGFR- TKIs and ALK-TKIs based targeted therapy in advanced non-small cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. researchgate.net [researchgate.net]
Strategies to enhance Mefatinib brain metastasis penetration
Welcome to the Technical Support Center for Mefatinib Brain Penetration Research. This resource is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the central nervous system (CNS) delivery of this compound for the treatment of brain metastases.
This compound is a novel, second-generation, irreversible pan-EGFR inhibitor that has shown efficacy in treating advanced EGFR-mutant non-small-cell lung cancer (NSCLC).[1][2][3] Despite its systemic efficacy, the presence of the blood-brain barrier (BBB) presents a significant challenge to achieving therapeutic concentrations in the brain.[4][5] This guide provides frequently asked questions, troubleshooting advice, and detailed experimental protocols to support your research in this area.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule tyrosine kinase inhibitor (TKI) designed to irreversibly bind to and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][6] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[6] It is particularly effective against mutated forms of EGFR, such as L858R and exon 19 deletions, commonly found in NSCLC.[1][6]
Q2: What is the clinical evidence for this compound's activity in patients with brain metastases?
A2: A phase Ib/II study of this compound as a first-line treatment for advanced EGFR-mutant NSCLC included a cohort of patients with brain metastases at diagnosis (29% of patients).[1][2] In this subgroup, this compound demonstrated a high objective response rate (ORR) of 87.1% and a disease control rate (DCR) of 96.8%. However, these patients had a significantly shorter progression-free survival (PFS) of 12.8 months compared to 18.5 months for patients without brain metastases, highlighting the need for improved therapeutic strategies for CNS disease.[1]
Q3: What are the primary obstacles limiting this compound's penetration into the brain?
A3: Like many other TKIs, this compound's brain penetration is primarily limited by the blood-brain barrier (BBB).[4][7] The key mechanisms are:
-
Active Efflux Transporters: The BBB is equipped with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump xenobiotics, including many TKIs, out of the brain endothelial cells and back into the bloodstream.[8][9]
-
Tight Junctions: The endothelial cells of the BBB are sealed by complex tight junctions that severely restrict the paracellular diffusion of molecules.
-
Physicochemical Properties: The ideal properties for passive diffusion across the BBB (e.g., low molecular weight, high lipophilicity, low polar surface area) may not be fully optimized in this compound for CNS penetration.
Q4: What are the main strategies being explored to enhance TKI brain penetration?
A4: Several promising strategies are under investigation to improve the delivery of TKIs like this compound to the brain:
-
Inhibition of Efflux Transporters: Co-administration of this compound with specific inhibitors of P-gp and/or BCRP can increase its brain concentration.[9]
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles can protect it from efflux transporters and facilitate its transport across the BBB.
-
Prodrug Approaches: Modifying the this compound molecule into a more lipophilic prodrug could enhance its passive diffusion across the BBB, after which it would be converted to its active form within the CNS.
-
BBB Disruption: Transient disruption of the BBB using techniques like focused ultrasound in combination with microbubbles can temporarily increase the permeability of the barrier to allow for higher drug concentrations.
Troubleshooting Guides
This section addresses common issues encountered during in vivo and in vitro experiments aimed at evaluating and enhancing this compound's brain penetration.
Issue 1: Low/Undetectable this compound Concentration in Brain Tissue/CSF in Animal Models
-
Possible Cause 1: High Efflux Activity: this compound is likely a substrate for P-gp and/or BCRP transporters at the BBB.
-
Troubleshooting Steps:
-
Co-administer with Efflux Inhibitors: Perform a study cohort where this compound is co-administered with known P-gp/BCRP inhibitors (e.g., elacridar, Ko143). A significant increase in the brain-to-plasma concentration ratio (Kp) would confirm the role of these transporters.
-
Use Knockout Models: Re-run the experiment in P-gp knockout (Mdr1a/1b-/-) mice. This will provide a definitive measure of this compound's passive permeability in the absence of P-gp-mediated efflux.
-
-
-
Possible Cause 2: Insufficient Drug Exposure or Rapid Metabolism: The dosing regimen may not be achieving adequate plasma concentrations to drive brain penetration.
-
Troubleshooting Steps:
-
Full Pharmacokinetic (PK) Profile: Conduct a full plasma PK study to ensure that the dosing schedule results in sustained plasma concentrations above the expected therapeutic threshold.
-
Assess Metabolites: Analyze both plasma and brain homogenates for this compound metabolites to determine if rapid metabolism is limiting the availability of the parent compound.
-
-
-
Possible Cause 3: Issues with Sample Analysis: The analytical method may lack the required sensitivity, or drug may be degrading during sample processing.
-
Troubleshooting Steps:
-
Method Validation: Ensure your LC-MS/MS method is validated for the lower limit of quantification (LLOQ) needed for brain tissue samples.
-
Sample Stability: Perform stability tests of this compound in brain homogenate at various temperatures to rule out degradation during extraction.
-
Residual Blood Correction: For drugs with low brain penetration, the drug present in the residual blood of the brain vasculature can significantly inflate the measured concentration. Implement a correction method to account for this.[10]
-
-
Issue 2: High Variability in Brain Penetration Data (Kp or Kp,uu) Between Animals
-
Possible Cause 1: Inconsistent Dosing: Variability in oral gavage or injection technique can lead to different plasma concentrations and, consequently, different brain concentrations.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in consistent administration techniques.
-
Measure Plasma Levels: Always measure terminal plasma concentrations for each animal to normalize brain concentrations and identify outliers due to dosing errors.
-
-
-
Possible Cause 2: Biological Variability: Natural variations in transporter expression or metabolism can exist between animals.
-
Troubleshooting Steps:
-
Increase Group Size: A larger 'n' per group can help to overcome individual biological variability and improve statistical power.
-
Control for Variables: Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions.
-
-
Quantitative Data Summary
While specific preclinical brain penetration data for this compound is not publicly available, the following table illustrates typical values for different generations of EGFR TKIs, which can serve as a benchmark for your experiments. The key metric is Kp,uu , the ratio of the unbound drug concentration in the brain to the unbound drug concentration in plasma, which is the most accurate measure of BBB penetration.[11]
| Compound | Generation | Efflux Substrate | Reported Kp,uu (Rodent) | Clinical CNS Efficacy | Reference |
| Erlotinib | 1st | Yes (P-gp, BCRP) | ~0.02 | Modest | |
| Afatinib (B358) | 2nd | Yes (P-gp) | ~0.01 | Modest | [4][12] |
| Osimertinib | 3rd | No (Weak P-gp/BCRP) | ~0.5 - 1.0 | High | [5] |
| This compound | 2nd | Likely (P-gp) | Hypothetical: 0.01-0.05 | Moderate | [1] |
Note: The Kp,uu for this compound is a hypothetical value based on its classification as a 2nd generation TKI and is for illustrative purposes only.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key pathways and workflows relevant to this compound research.
Detailed Experimental Protocols
Protocol 1: In Vivo Brain Penetration Assessment in Mice
This protocol describes a method to determine the total brain-to-plasma concentration ratio (Kp) and the unbound ratio (Kp,uu).
1. Materials:
-
This compound formulation
-
8-10 week old male C57BL/6 mice
-
Dosing vehicles (e.g., 0.5% methylcellulose)
-
LC-MS/MS system
-
Brain homogenizer
-
Micro-centrifuge tubes
-
Plasma and brain tissue binding assay materials (e.g., equilibrium dialysis device)
2. Procedure:
-
Dosing: Administer this compound to mice via oral gavage (PO) or intravenous (IV) injection at the desired dose. Include a vehicle-only control group.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8 hours post-dose), anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Brain Perfusion & Collection: Perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.[10] Immediately excise the brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Sample Preparation:
-
Brain Homogenate: Homogenize the brain tissue in a 3:1 (v/w) ratio of phosphate-buffered saline (PBS).
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard to a known volume of plasma and brain homogenate. Vortex and centrifuge at 14,000 x g for 15 minutes to pellet proteins.
-
-
LC-MS/MS Analysis: Analyze the supernatant to determine the total concentration of this compound in plasma (C_p) and brain (C_brain).
-
Determine Unbound Fractions (fu,p and fu,b):
-
Use equilibrium dialysis or rapid equilibrium dialysis (RED) to determine the fraction of this compound unbound in plasma (fu,p) and in brain homogenate (fu,b).
-
-
Calculations:
-
Kp = C_brain / C_p
-
Kp,uu = (C_brain * fu,b) / (C_p * fu,p)
-
Protocol 2: In Vitro BBB Model using MDCK-MDR1 Cells
This assay helps determine if this compound is a substrate for the P-gp (MDR1) efflux pump.[8][13]
1. Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS).
-
Lucifer yellow (paracellular integrity marker).
-
Control compounds: Propranolol (high permeability), Digoxin (P-gp substrate).
2. Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of Transwell inserts and culture until a confluent, polarized monolayer is formed (typically 3-5 days).
-
Monolayer Integrity Check: Measure the trans-endothelial electrical resistance (TEER) to confirm monolayer integrity.
-
Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A-to-B): Add this compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-to-A): Add this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation: Incubate for 1-2 hours at 37°C with gentle shaking.
-
Sample Collection: Collect samples from the receiver chamber at the end of the incubation period. Also, collect a sample from the donor chamber at T=0 to confirm the initial concentration.
-
Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the Transwell membrane
-
C0 = initial concentration in the donor chamber
-
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio significantly greater than 2 suggests the compound is a substrate of the efflux transporter.
-
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Is afatinib a treatment option for brain metastases in patients with EGFR mutation-positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
Identifying mechanisms of acquired resistance to Mefatinib
Welcome to the Technical Support Center for investigating acquired resistance to Afatinib (B358). This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Afatinib and what is its mechanism of action?
Afatinib is an irreversible ErbB family blocker that inhibits signaling from the epidermal growth factor receptor (EGFR/ErbB1), HER2 (ErbB2), and ErbB4.[1][2] It covalently binds to the kinase domains of these receptors, leading to the downregulation of their signaling pathways and subsequently inhibiting cell growth, proliferation, and survival.[2][] Afatinib is used as a first-line treatment for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2]
Q2: What are the most common mechanisms of acquired resistance to Afatinib?
The most frequently observed mechanism of acquired resistance to Afatinib is the secondary T790M mutation in the EGFR gene, which is found in approximately 40-50% of resistant cases.[1][4][5] Other significant mechanisms include the activation of bypass signaling pathways, which allow cancer cells to circumvent the EGFR blockade. These include:
Q3: How do "on-target" versus "bypass" resistance mechanisms differ?
"On-target" resistance refers to genetic alterations in the drug's direct target, in this case, the EGFR protein. The most common on-target mechanism for Afatinib is the T790M mutation, which alters the drug's binding site. "Bypass" resistance occurs when the cancer cell activates alternative signaling pathways to maintain proliferation and survival, thereby "bypassing" the need for the inhibited EGFR pathway. Examples include the amplification of other receptor tyrosine kinases like MET or HER2.[1][9]
Q4: Can resistance to Afatinib be reversed?
In some preclinical models, resistance has been shown to be reversible. For instance, a study on an Afatinib-resistant cell line with KRAS amplification demonstrated that the cells could regain sensitivity to the drug after a "drug holiday" (a period of no treatment).[9] However, the clinical relevance of this phenomenon is still under investigation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments to identify mechanisms of Afatinib resistance.
Generating Afatinib-Resistant Cell Lines
Q: My cells are not developing resistance to Afatinib and die off at higher concentrations. What could be wrong?
A:
-
Initial Dose Too High: Starting with a high concentration of Afatinib can lead to widespread cell death rather than selecting for resistant clones. It's recommended to begin with a low concentration, around the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the dose over several months.[12]
-
Dose Escalation is Too Rapid: Resistant populations need time to emerge. A slow, stepwise increase in Afatinib concentration is crucial for successfully generating resistant cell lines.[9][13] The entire process can take between 6 to 12 months.[9][13]
-
Cell Line Characteristics: Some cell lines may be inherently less prone to developing resistance. Ensure the parental cell line is well-characterized and known to be initially sensitive to Afatinib.
Western Blotting for Signaling Pathways
Q: I'm not detecting a signal for phosphorylated proteins (e.g., p-EGFR, p-AKT) in my Western blot.
A:
-
Sample Handling: Phosphatase activity can lead to the loss of phosphate (B84403) groups on your target proteins. Always keep samples on ice and use pre-chilled buffers. It is critical to add phosphatase and protease inhibitors to your lysis buffer.[14]
-
Inactive Antibody: Ensure your primary antibody is active and stored correctly. It's advisable to use a fresh aliquot.[14] A dot blot can be performed to confirm antibody activity.[15]
-
Low Abundance of Phosphorylated Protein: If the target protein is weakly phosphorylated or has a low abundance, you may need to load more protein (up to 50 µg) or enrich your sample for the protein of interest using immunoprecipitation.[14]
-
Blocking Agent: Avoid using non-fat milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can cause high background and obscure your signal.[16] Bovine Serum Albumin (BSA) is a more suitable blocking agent for phospho-antibodies.
Q: I'm observing high background or non-specific bands on my Western blot for p-EGFR.
A:
-
Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution.[14][16]
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, resulting in a high background. Increase the number and duration of your wash steps.[14][16]
-
Blocking Issues: Insufficient blocking can expose the membrane to non-specific antibody binding. Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[15][16]
-
Contaminated Buffers: Ensure all your buffers are freshly prepared with high-purity reagents to avoid artifacts.[16]
Interpreting Cell Viability (MTT/MTS) Assays
Q: The IC50 values from my MTT assay are inconsistent between experiments.
A:
-
Cell Seeding Density: Ensure that the number of cells seeded per well is consistent across all plates and experiments. Variations in cell density can significantly affect the results.
-
Drug Dilution Series: Prepare fresh drug dilutions for each experiment. Serial dilutions can accumulate errors, so careful pipetting is crucial.
-
Incubation Time: The duration of drug exposure should be kept constant. For Afatinib, a 72 to 96-hour incubation period is commonly used.[9][17]
-
Metabolic Activity: Remember that MTT and similar assays measure metabolic activity, which is a proxy for cell viability. Factors other than cell death can influence this, such as changes in cell proliferation rates. The proliferation of resistant cells is often slower than that of parental cells.[9]
Quantitative Data Summary
The following tables summarize IC50 values for Afatinib in sensitive parental cell lines and their corresponding resistant derivatives, illustrating the magnitude of acquired resistance.
Table 1: Afatinib IC50 in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (Afatinib) | Reference |
| PC-9 (Parental) | Exon 19 Deletion | 0.28 nM | [18] |
| PC-9-GR (Resistant) | Exon 19 Del + T790M | 350.0 nM | [18] |
| H1975 | L858R + T790M | 38.4 nM | [18] |
| H460 | EGFR Wild-Type, KRAS Mutant | 2.3 µM | [18] |
Table 2: Afatinib IC50 in HER2+ Breast Cancer Cell Lines
| Cell Line | Condition | IC50 (Afatinib) | Reference |
| SKBR3-P | Parental | 10.9 ± 3.4 nM | [19] |
| SKBR3-A | Afatinib Resistant | > 500 nM | [19] |
Key Experimental Protocols
Protocol 1: Generation of Afatinib-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to establish cell lines with acquired resistance to Afatinib.[13]
-
Cell Culture Initiation: Begin with a parental cell line known to be sensitive to Afatinib (e.g., PC-9 or HCC827).
-
Determine Initial Drug Concentration: Perform a cell viability assay (e.g., MTT) to determine the IC20 and IC50 values of Afatinib for the parental cell line.
-
Initial Drug Exposure: Culture the cells in a medium containing Afatinib at a concentration equal to the IC20.
-
Monitor and Passage Cells: Continuously monitor the cells. When the cells resume a normal growth rate, passage them and increase the Afatinib concentration by 1.5 to 2-fold.
-
Stepwise Dose Escalation: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process and can take 6-12 months.[9][13]
-
Establishment of Resistant Clones: Once cells are able to proliferate in a high concentration of Afatinib (e.g., 1 µM), single-cell cloning can be performed to isolate and expand individual resistant clones.[20]
-
Characterization: The resulting cell lines should be characterized to confirm their resistance (via IC50 determination) and to investigate the underlying resistance mechanisms.
Protocol 2: Western Blotting for EGFR Pathway Activation
This protocol provides a method for analyzing the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency. Treat with Afatinib as required by the experimental design.
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for at least 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[16]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT) diluted in 5% BSA/TBST, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
Signaling Pathways and Workflows
Diagrams
Caption: Simplified EGFR signaling pathway and the inhibitory action of Afatinib.
Caption: Overview of on-target and bypass mechanisms of acquired Afatinib resistance.
Caption: Experimental workflow for identifying mechanisms of Afatinib resistance.
References
- 1. Novel Resistance Mechanisms to Second‐Generation EGFR Tyrosine Kinase Inhibitor Afatinib and Associations With Genomic Features in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Acquired resistance mechanisms to afatinib in HER2‐amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MET as resistance factor for afatinib therapy and motility driver in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acquired resistance mechanisms to afatinib in HER2-amplified gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Establishment and Characterization of Three Afatinib-resistant Lung Adenocarcinoma PC-9 Cell Lines Developed with Increasing Doses of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Establishment and Characterization of Three Afatinib-resistant Lung Adenocarcinoma PC-9 Cell Lines Developed with Increasing Doses of Afatinib [jove.com]
- 18. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. knowledge.lonza.com [knowledge.lonza.com]
Validation & Comparative
Mefatinib Demonstrates Superior Efficacy Over Gefitinib in First-Line Treatment of EGFR-Mutant Non-Small Cell Lung Cancer
Shanghai, China - In the first-line treatment of patients with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC), the novel irreversible EGFR and HER2 dual inhibitor Mefatinib has shown a statistically significant improvement in progression-free survival (PFS) compared to the established first-generation EGFR tyrosine kinase inhibitor (TKI), gefitinib (B1684475). These findings are based on a phase III clinical trial (CTR20192297) that directly compared the two therapies.
The study revealed that this compound extended the median PFS to 13.73 months, compared to 9.66 months for patients treated with gefitinib, representing a significant reduction in the risk of disease progression or death. The benefit of this compound was particularly pronounced in patients with the EGFR L858R mutation, a common type of EGFR mutation in NSCLC.
While the data for overall survival (OS) were not yet mature at the time of the analysis, a trend towards improved OS with this compound was observed, particularly in patients with co-occurring disruptive mutations, such as TP53 mutations. In this subgroup, this compound showed a significant OS benefit compared to gefitinib.
Efficacy and Performance: A Head-to-Head Comparison
The phase III trial provides the most direct evidence of the comparative efficacy of this compound and gefitinib. The key findings are summarized below:
| Efficacy Endpoint | This compound | Gefitinib | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (PFS) | 13.73 months | 9.66 months | 0.68 | 0.0024 |
| Median PFS in L858R Subgroup | 13.73 months | 8.28 months | 0.55 | - |
| Median PFS with Disruptive Co-mutations | 12.55 months | 9.56 months | 0.56 | 0.0005 |
| Median OS with Disruptive Co-mutations | Not Reached | 26.68 months | 0.54 | 0.0045 |
Safety and Tolerability Profile
This compound demonstrated a favorable and manageable safety profile in the clinical trial. The incidence of dose reduction due to adverse events was low, with only 5.8% of patients requiring a lower dose. Furthermore, less than 5% of patients discontinued (B1498344) treatment with this compound due to adverse events.[1][2] This suggests that this compound is a well-tolerated therapeutic option for the first-line treatment of EGFR-mutant NSCLC.
Mechanism of Action: A Tale of Two Inhibitors
Gefitinib is a first-generation, reversible EGFR-TKI. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling pathways that promote tumor growth.
This compound, on the other hand, is a second-generation, irreversible dual inhibitor of EGFR and HER2. Its irreversible binding to the EGFR kinase domain leads to a more sustained inhibition of signaling. This broader and more durable inhibition may contribute to its superior efficacy, particularly in the presence of certain co-mutations.
Caption: Simplified EGFR signaling pathway and points of inhibition by Gefitinib and this compound.
Experimental Protocols
The comparative data presented here is derived from a phase III, randomized, open-label, multicenter clinical trial (CTR20192297).
Study Design:
Caption: Workflow of the Phase III clinical trial comparing this compound and Gefitinib.
Key Methodologies:
-
Patient Population: The trial enrolled patients with newly diagnosed, unresectable locally advanced or metastatic (Stage IIIB/IV) NSCLC. A key inclusion criterion was the presence of activating EGFR mutations, specifically exon 19 deletions or the L858R substitution in exon 21, as confirmed by a certified laboratory.
-
Treatment Arms: Patients were randomized in a 2:1 ratio to receive either this compound (60 mg orally, once daily) or gefitinib (250 mg orally, once daily).[1][2]
-
Endpoints: The primary endpoint of the study was Progression-Free Survival (PFS), as assessed by an Independent Review Committee (IRC). Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.
-
Biomarker Analysis: Archival tumor samples were collected for exploratory biomarker analysis, including the assessment of co-occurring mutations using a 150-gene next-generation sequencing panel.[1][2]
Conclusion
The results of the phase III clinical trial position this compound as a promising new first-line treatment option for patients with EGFR-mutant NSCLC. The demonstrated superiority in progression-free survival, particularly in the L858R subgroup and in patients with co-occurring disruptive mutations, suggests that this compound may offer a more effective and durable response compared to gefitinib. The favorable safety profile further supports its potential as a new standard of care in this patient population. Further maturation of the overall survival data will be crucial in fully defining the long-term benefits of this compound in the treatment of EGFR-mutant NSCLC.
References
A Comparative Analysis of Mefatinib and Afatinib for the Treatment of Uncommon EGFR Mutations
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a growing focus on addressing the challenges posed by uncommon mutations in the Epidermal Growth Factor Receptor (EGFR). While second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown promise in this setting, a clear understanding of their comparative efficacy is crucial for advancing clinical practice and drug development. This guide provides a detailed comparison of two such inhibitors, Mefatinib and Afatinib (B358), based on available preclinical and clinical data.
Executive Summary
Both this compound and Afatinib are irreversible, second-generation EGFR-TKIs that have demonstrated clinical activity against uncommon EGFR mutations, including G719X, L861Q, and S768I. Afatinib, having been studied more extensively, has a larger body of evidence supporting its use, including data from pooled analyses of multiple clinical trials and real-world studies. This compound, a newer agent, has shown promising results in a phase II clinical trial. This guide presents a side-by-side comparison of their performance metrics, delves into the experimental methodologies used to generate this data, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound and Afatinib are pan-ErbB family inhibitors that irreversibly bind to the kinase domain of EGFR, including its mutated forms, as well as other members of the ErbB family like HER2.[1][2] This covalent binding blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.[3]
Preclinical Efficacy: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. Preclinical data suggests that afatinib requires a relatively high IC50 to inhibit some uncommon mutations.[4]
| EGFR Mutation | Afatinib IC50 (nM) | This compound IC50 (nM) |
| G719X | <100[4] | Data Not Available |
| L861Q | <100[4] | Data Not Available |
| S768I | <100[4] | Data Not Available |
| T790M | Ineffective at clinically achievable concentrations[5] | Data Not Available |
Note: Direct comparative IC50 studies for this compound against uncommon EGFR mutations were not available in the searched literature. The data for Afatinib is derived from cell culture experiments.[4]
Clinical Efficacy in Uncommon EGFR Mutations
Clinical trial data provides the most relevant insights into the therapeutic potential of these drugs. The following tables summarize the key efficacy endpoints for this compound and Afatinib in treating NSCLC patients with uncommon EGFR mutations.
This compound: Phase II Study Data
A phase II study evaluated the efficacy and safety of this compound as a first-line therapy for patients with advanced NSCLC harboring G719X, S768I, and/or L861Q mutations.[6][7]
| Efficacy Endpoint | All Patients (n=21) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 85.71%[7] | 63.66 - 96.95[7] |
| Disease Control Rate (DCR) | 100%[7] | 83.89 - 100.00[7] |
| Median Progression-Free Survival (mPFS) | 20.6 months[7] | 8.3 - Not Available[7] |
| Median Overall Survival (mOS) | Not Reached[7] | Not Available |
Afatinib: Pooled Analysis and Real-World Data
The efficacy of Afatinib in uncommon EGFR mutations has been assessed through a pooled analysis of the LUX-Lung 2, 3, and 6 trials, as well as other studies.[8][9] The data is often categorized by mutation type.
LUX-Lung Pooled Analysis (Treatment-Naïve Patients) [8]
| Mutation Group | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Group 1 (G719X, L861Q, S768I) | 71.1% | 10.7 months | 19.4 months |
| Group 2 (Exon 20 insertions) | 8.7% | 2.7 months | 9.2 months |
| Group 3 (de novo T790M) | 14.3% | 2.9 months | 14.9 months |
Further Studies on Specific Uncommon Mutations with Afatinib [9]
| Mutation | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| G719X | 78% | 13.8 months |
| L861Q | 56% | 8.2 months |
| S768I | 100% | 14.7 months |
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of EGFR inhibitors, based on methodologies described in the literature.[10][11][12][13][14][15][16]
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells harboring specific EGFR mutations are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[11]
-
Drug Treatment: The cells are then treated with varying concentrations of the EGFR inhibitor (e.g., this compound or Afatinib) and a vehicle control (DMSO).[11]
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours.[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[11]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.[11]
-
Data Acquisition: The absorbance of the solution is measured using a microplate spectrophotometer. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value for the inhibitor.[10]
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the activity of the EGFR kinase and the inhibitory effect of the drug by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare stock solutions of the EGFR inhibitor, recombinant EGFR enzyme, peptide substrate, and ATP in a kinase assay buffer.[12]
-
Kinase Reaction: In a 96-well plate, combine the inhibitor (or DMSO control), the kinase reaction master mix (containing substrate and ATP), and the EGFR enzyme to initiate the reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[12]
-
ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[15]
-
ADP to ATP Conversion: Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This reagent also contains luciferase and luciferin.[15]
-
Signal Generation: The newly synthesized ATP is used by the luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Experimental and Comparison Workflow
The evaluation of new EGFR inhibitors and their comparison with existing treatments follows a structured workflow, from preclinical assessment to clinical validation.
The comparison between this compound and Afatinib for uncommon EGFR mutations is currently based on an indirect, cross-trial analysis, as direct head-to-head comparative trials have not been conducted.
Discussion and Future Directions
The available data indicates that both this compound and Afatinib are active against major uncommon EGFR mutations such as G719X, L861Q, and S768I. This compound has demonstrated a high objective response rate and a prolonged median progression-free survival in its initial phase II study.[6][7] Afatinib has a more established profile with consistent efficacy shown across multiple studies for these same mutations.[8][9]
It is important to note that cross-trial comparisons have inherent limitations due to potential differences in patient populations, study design, and methodologies. Therefore, the data presented should be interpreted with caution.
For drug development professionals, the promising results of this compound warrant further investigation, potentially in a head-to-head trial against Afatinib, to definitively establish its comparative efficacy and safety profile. For researchers and scientists, further preclinical studies are needed to elucidate the precise inhibitory profiles of this compound against a broader panel of uncommon EGFR mutations and to explore mechanisms of resistance.
References
- 1. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase II study on this compound as first‐line treatment of patients with advanced non‐small‐cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. mdpi.com [mdpi.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
- 16. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Mefatinib in EGFR-Mutated Non-Small Cell Lung Cancer: A Comparative Efficacy Analysis in Patients With and Without Brain Metastases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mefatinib, a second-generation, irreversible pan-epidermal growth factor receptor (EGFR) inhibitor, in patients with EGFR-mutant non-small cell lung cancer (NSCLC), with a specific focus on the presence or absence of brain metastases. This analysis is based on available clinical trial data and offers a comparative perspective against other EGFR tyrosine kinase inhibitors (TKIs).
Executive Summary
This compound has demonstrated significant clinical activity as a first-line treatment for patients with advanced EGFR-mutant NSCLC.[1][2] Clinical data indicates that while this compound is effective in both patients with and without brain metastases, the presence of brain metastases at baseline is a negative prognostic factor, associated with shorter progression-free survival (PFS) and overall survival (OS).[1] When compared indirectly with other EGFR-TKIs, this compound's efficacy in patients with brain metastases appears promising, positioning it as a viable treatment option in this challenging patient population.
Data Presentation
Table 1: Efficacy of First-Line this compound in EGFR-Mutant NSCLC by Brain Metastasis Status (Phase Ib/II Study)
| Efficacy Endpoint | Patients with Brain Metastases (n=31) | Patients without Brain Metastases (n=75) | Overall Cohort (N=106) |
| Objective Response Rate (ORR) | 87.1% | 82.4% | 84.9% |
| Disease Control Rate (DCR) | 96.8% | 97.3% | 97.2% |
| Median Progression-Free Survival (PFS) | 12.8 months | 18.5 months | 15.4 months |
| Median Overall Survival (OS) | 25.2 months | 32.2 months | 31.6 months |
Source: Signal Transduction and Targeted Therapy, 2021.[1]
Table 2: Comparative Efficacy of Various EGFR-TKIs in EGFR-Mutant NSCLC Patients with Brain Metastases (from separate studies)
| EGFR-TKI | Study | Overall Response Rate (ORR) / Intracranial ORR (iORR) | Median Progression-Free Survival (PFS) / CNS-PFS |
| This compound | Phase Ib/II | 87.1% (Overall ORR) | 12.8 months (PFS) |
| Gefitinib (B1684475) | Retrospective | CNS Response Rate: 64.7% | Median CNS-PFS: 17.3 months |
| Afatinib (B358) | Retrospective | CNS Response Rate: 72.9% | Median CNS-PFS: 23.3 months |
| Osimertinib | FLAURA (Sub-analysis) | CNS ORR: 91% | Median CNS-PFS: Not Reached |
Note: This table presents data from different studies and does not represent a direct head-to-head comparison. ORR for this compound is the overall objective response in the brain metastasis subgroup, not specifically the intracranial response.
Experimental Protocols
This compound Phase Ib/II Study (First-Line Treatment)
A phase Ib/II, open-label, single-arm, multi-center study was conducted to evaluate the efficacy and safety of this compound in treatment-naive patients with stage IIIB-IV EGFR-mutant NSCLC.[1]
Patient Inclusion Criteria:
-
Newly diagnosed, histologically or cytologically confirmed stage IIIB-IV NSCLC.
-
Confirmed activating EGFR mutation (exon 19 deletion or L858R mutation).
-
At least one measurable lesion according to RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Treatment Regimen:
-
Patients received this compound orally once daily at a starting dose of either 60 mg or 80 mg.[1]
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), and safety.[1]
Tumor Assessment:
-
Tumor responses were assessed every 6 weeks using computed tomography (CT) or magnetic resonance imaging (MRI) according to RECIST v1.1.
This compound Phase III Study (CTR20192297)
This was a randomized, open-label, multicenter phase III trial comparing the efficacy and safety of this compound versus Gefitinib as a first-line treatment for patients with locally advanced or metastatic EGFR-mutant NSCLC.[3]
Patient Inclusion Criteria:
-
Patients with newly diagnosed stage IIIB/IV NSCLC harboring EGFR exon 19 deletion or L858R mutation.
Treatment Regimen:
-
Patients were randomized in a 2:1 ratio to receive either this compound (60 mg once daily) or Gefitinib (250 mg once daily).[3]
Primary Endpoint:
-
Progression-Free Survival (PFS) as assessed by an independent review committee.[3]
Mechanism of Action and Signaling Pathways
This compound is a second-generation, irreversible pan-EGFR inhibitor that covalently binds to the kinase domain of EGFR, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]
Experimental Workflow
The clinical evaluation of this compound followed a structured workflow from patient screening to data analysis.
Discussion and Comparison
The available data suggests that this compound is a highly active agent in the first-line treatment of EGFR-mutant NSCLC. In the phase Ib/II study, patients with brain metastases treated with this compound achieved a high overall ORR of 87.1% and a DCR of 96.8%, which are comparable to the rates observed in patients without brain metastases (82.4% and 97.3%, respectively).[1] This indicates that this compound has substantial systemic activity, which is not significantly diminished by the presence of CNS disease.
However, the significantly shorter median PFS (12.8 vs. 18.5 months) and OS (25.2 vs. 32.2 months) in patients with brain metastases underscore the poor prognosis associated with CNS involvement.[1]
When placed in the context of other EGFR-TKIs, this compound's performance is noteworthy. The median PFS of 12.8 months in the brain metastases cohort of the this compound phase Ib/II study appears favorable when compared to historical data for first-generation TKIs. For instance, a retrospective analysis showed a median CNS-PFS of 17.3 months for gefitinib. It is important to note that direct comparisons are challenging due to differences in study design and patient populations.
Second-generation TKI afatinib has shown a median CNS-PFS of 23.3 months in a retrospective study. The third-generation TKI, osimertinib, which is known for its excellent CNS penetration, demonstrated a median CNS-PFS that was not reached in a sub-analysis of the FLAURA trial, highlighting its potent intracranial activity.
The phase III trial of this compound versus gefitinib demonstrated a superior median PFS for this compound in the overall population (13.73 vs. 9.66 months).[3] While a specific subgroup analysis for patients with brain metastases from this trial is not yet fully available, the overall superiority of this compound suggests a potential benefit in this subgroup as well.
Conclusion
This compound is an effective first-line treatment for EGFR-mutant NSCLC, demonstrating high response rates in both patients with and without brain metastases. Although the presence of brain metastases remains a significant negative prognostic factor, the efficacy of this compound in this subgroup is promising. Indirect comparisons with other EGFR-TKIs suggest that this compound has a competitive efficacy profile. Further data, particularly from the phase III trial's brain metastasis subgroup and studies directly comparing this compound with other second and third-generation TKIs, are needed to definitively establish its position in the treatment landscape for patients with CNS involvement. The favorable safety profile and demonstrated efficacy make this compound a valuable addition to the therapeutic armamentarium for EGFR-mutant NSCLC.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of EGFR-TKIs combined with intracranial radiotherapy in EGFR-mutant non-small cell lung cancer patients with brain metastases: a retrospective multi-institutional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
A Preclinical Head-to-Head Comparison of Mefatinib and Osimertinib in Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have played a pivotal role. This guide provides a preclinical head-to-head comparison of Mefatinib, a second-generation TKI, and osimertinib (B560133), a third-generation TKI. While direct comparative preclinical studies are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, in vitro efficacy, and in vivo performance in preclinical models.
Executive Summary
Osimertinib, a third-generation EGFR TKI, demonstrates a clear preclinical advantage in its targeted inhibition of both EGFR-sensitizing mutations and the T790M resistance mutation, a primary driver of resistance to first- and second-generation TKIs. This compound, a second-generation TKI, shows potent activity against sensitizing EGFR mutations and some uncommon mutations. However, comprehensive preclinical data directly comparing its efficacy against osimertinib, particularly in T790M-positive models, is not extensively available in published literature. Osimertinib also exhibits superior central nervous system (CNS) penetration in preclinical models, a critical attribute for treating brain metastases.
Mechanism of Action
Both this compound and osimertinib are irreversible EGFR TKIs, forming a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to sustained inhibition of EGFR signaling.
This compound (MET306) is a second-generation, irreversible pan-EGFR inhibitor, designed to bind to the tyrosine kinase domain of EGFR and HER2.[1]
Osimertinib (AZD9291) is a third-generation, irreversible EGFR inhibitor that is highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2] This selectivity for mutant forms of EGFR over the wild-type is a key differentiator, potentially leading to a wider therapeutic window and reduced toxicity.
Signaling Pathway Inhibition
The binding of this compound and osimertinib to mutant EGFR blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
In Vitro Efficacy: A Tale of Two Generations
Table 1: Comparative In Vitro Potency (IC50, nM) of EGFR TKIs
| Cell Line | EGFR Mutation Status | This compound (nM) | Osimertinib (nM) |
| - | EGFR Kinase | 0.4[1] | - |
| PC9 | Exon 19 deletion | Data not available | 8 - 17[2] |
| H1975 | L858R/T790M | Data not available | 5 - 11[2] |
| Calu3 | Wild-Type | Data not available | 650[2] |
| H2073 | Wild-Type | Data not available | 461[2] |
Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The data for this compound is limited to its kinase inhibitory activity.
Based on its classification as a second-generation TKI, it is anticipated that this compound would show high potency against sensitizing EGFR mutations but significantly reduced activity against the T790M mutation, a characteristic feature of this class of inhibitors. In contrast, osimertinib maintains high potency against T790M mutant cell lines.[2]
In Vivo Preclinical Models: Tumor Growth Inhibition
Xenograft models using human cancer cell lines or patient-derived tumors implanted in immunodeficient mice are crucial for evaluating the in vivo efficacy of anti-cancer agents.
This compound: Unpublished preclinical studies have shown that this compound exhibits strong anti-tumor activity in xenograft models.[1]
-
In an erlotinib-resistant NCI-H1975 (L858R/T790M) human NSCLC xenograft model, this compound demonstrated similar or even better anti-tumor activity compared to afatinib (B358) at the same dose.[1]
-
In the HCC827 (exon 19 deletion) human lung adenocarcinoma xenograft model, a dose of 0.2 mg/kg of this compound resulted in 99.6% suppression of tumor growth.[1]
Osimertinib: Osimertinib has demonstrated significant and sustained tumor regression in various xenograft models, including those with brain metastases.
-
In PC9 (exon 19 deletion) or H1975 (L858R/T790M) xenograft models, once-daily oral dosing of osimertinib led to profound and sustained tumor regression in a dose-dependent manner.[2]
-
In a PC9 mouse brain metastases model, osimertinib induced sustained tumor regression, a feat not achieved by other tested EGFR TKIs.[3] Furthermore, preclinical studies have shown that osimertinib has greater penetration of the mouse blood-brain barrier compared to gefitinib, afatinib, and rociletinib.[3]
Table 2: Summary of In Vivo Efficacy in Xenograft Models
| Drug | Xenograft Model (Cell Line) | Key Findings |
| This compound | NCI-H1975 (L858R/T790M) | Similar or better anti-tumor activity compared to afatinib at the same dose.[1] |
| HCC827 (Exon 19 deletion) | 99.6% tumor growth suppression at 0.2 mg/kg.[1] | |
| Osimertinib | PC9 (Exon 19 deletion) & H1975 (L858R/T790M) | Profound and sustained dose-dependent tumor regression.[2] |
| PC9 (Brain Metastases Model) | Sustained tumor regression; superior brain penetration compared to other EGFR TKIs.[3] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of preclinical findings. Below are generalized methodologies for key experiments.
In Vitro Cell Proliferation (IC50) Assay
A common method to determine the IC50 of a drug is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the TKI (e.g., this compound or osimertinib) prepared by serial dilution.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
Data Acquisition: The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Study
Xenograft studies are critical for assessing the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human NSCLC cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, osimertinib).
-
Drug Administration: The drugs are administered to the mice, typically via oral gavage, at specified doses and schedules.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
The available preclinical data suggests that while both this compound and osimertinib are effective inhibitors of EGFR-mutant NSCLC, they belong to different generations of TKIs with distinct preclinical profiles. This compound, as a second-generation TKI, shows potent activity against sensitizing EGFR mutations. However, the lack of comprehensive, published preclinical data, particularly concerning its activity against the T790M resistance mutation, makes a direct, quantitative comparison with osimertinib challenging.
Osimertinib's preclinical profile is characterized by its potent inhibition of both sensitizing and T790M resistance mutations in EGFR, coupled with a high degree of selectivity over wild-type EGFR. Furthermore, its superior ability to penetrate the blood-brain barrier in preclinical models addresses a critical unmet need in the treatment of NSCLC patients with brain metastases.
For researchers and drug development professionals, this comparison highlights the importance of the continued development of next-generation TKIs that not only target primary driver mutations but also effectively overcome mechanisms of resistance and address challenges such as CNS metastases. Further head-to-head preclinical studies would be invaluable to fully elucidate the comparative efficacy and potential clinical positioning of these two agents.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Mefatinib's Efficacy on T790M-Positive Tumors: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC), understanding the efficacy of different tyrosine kinase inhibitors (TKIs) against specific resistance mutations is paramount. The EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs, presents a significant clinical challenge. This guide provides a detailed comparison of Mefatinib, a second-generation TKI, with the third-generation TKI Osimertinib and standard platinum-based chemotherapy for the treatment of T790M-positive tumors.
Executive Summary
This compound, a second-generation irreversible pan-EGFR inhibitor, has demonstrated efficacy in the first-line treatment of EGFR-mutant NSCLC. However, its utility in patients with pre-existing T790M-positive tumors is negligible. The T790M mutation is, in fact, the predominant mechanism of acquired resistance to this compound, emerging in approximately 42.1% of patients who progress on the therapy.[1][2] In stark contrast, Osimertinib, a third-generation TKI, was specifically designed to inhibit both EGFR-sensitizing mutations and the T790M resistance mutation. Clinical data robustly supports Osimertinib's superior efficacy in this patient population when compared to both this compound's expected performance and the outcomes of standard chemotherapy.
Quantitative Data Comparison
The following tables summarize the clinical efficacy of this compound (in the context of resistance development), Osimertinib, and platinum-pemetrexed chemotherapy in patients with EGFR-mutant NSCLC, with a focus on the T790M mutation.
Table 1: Efficacy of this compound in First-Line EGFR-Mutant NSCLC (Phase Ib/II Study)
| Endpoint | This compound (60mg or 80mg daily) |
| Overall Response Rate (ORR) | 84.9% |
| Disease Control Rate (DCR) | 97.2% |
| Median Progression-Free Survival (PFS) | 15.4 months |
| Median Overall Survival (OS) | 31.6 months |
| Incidence of T790M as Resistance Mechanism | 42.1% |
Data from a study of first-line treatment in a broad EGFR-mutant population, not specifically T790M-positive at baseline.[1][2]
Table 2: Comparative Efficacy in T790M-Positive NSCLC (AURA3 Phase III Trial)
| Endpoint | Osimertinib (80mg daily) | Platinum-Pemetrexed Chemotherapy |
| Overall Response Rate (ORR) | 71% | 31% |
| Disease Control Rate (DCR) | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months |
| Median Overall Survival (OS) | 26.8 months | 22.5 months |
This trial directly compared Osimertinib to chemotherapy in patients with T790M-positive NSCLC who had progressed on a prior EGFR-TKI.[3][4][5][6]
Signaling Pathway and Mechanism of Action
The T790M "gatekeeper" mutation in exon 20 of the EGFR gene alters the ATP binding pocket of the kinase domain. This change increases the receptor's affinity for ATP to near wild-type levels, which significantly reduces the potency of ATP-competitive inhibitors like the first- and second-generation TKIs, including this compound.[7] Osimertinib, a third-generation inhibitor, is designed to form a covalent bond with a cysteine residue (C797) in the EGFR kinase domain, allowing it to effectively inhibit the receptor's activity even in the presence of the T790M mutation.[3]
Experimental Protocols
This compound Phase Ib/II Study (First-Line EGFR-Mutant NSCLC)
This was an open-label, single-arm, multi-center study to evaluate the efficacy and safety of this compound in patients with previously untreated, advanced (Stage IIIB-IV) NSCLC harboring EGFR mutations (exon 19 deletion or L858R).[2]
-
Patient Population: 106 patients with EGFR-mutant stage IIIB-IV NSCLC.
-
Treatment: Patients received this compound orally at a daily dose of either 60 mg (n=51) or 80 mg (n=55).
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), and safety.
-
Resistance Mechanism Analysis: For patients who experienced disease progression, targeted sequencing of plasma samples was performed to identify mechanisms of acquired resistance, including the T790M mutation.[1][2]
Osimertinib AURA3 Phase III Trial (Second-Line T790M-Positive NSCLC)
This was a Phase III, open-label, randomized study assessing the efficacy and safety of Osimertinib versus platinum-based chemotherapy plus pemetrexed (B1662193) in patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on a first-line EGFR-TKI.[4][8]
-
Patient Population: 419 patients with locally advanced or metastatic EGFR T790M-positive NSCLC, with radiological disease progression following first-line EGFR-TKI therapy. T790M status was confirmed centrally from a tissue biopsy.
-
Randomization: Patients were randomized 2:1 to either the Osimertinib arm or the chemotherapy arm.
-
Treatment Arms:
-
Osimertinib Arm (n=279): 80 mg Osimertinib orally, once daily.
-
Chemotherapy Arm (n=140): Pemetrexed (500 mg/m²) plus either cisplatin (B142131) (75 mg/m²) or carboplatin (B1684641) (AUC5) intravenously every 3 weeks for up to six cycles. Pemetrexed maintenance was permitted.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.
-
Crossover: Patients in the chemotherapy arm were permitted to cross over to receive Osimertinib upon centrally confirmed disease progression.[3][8]
Conclusion
The available data clearly indicate that this compound is not a viable treatment option for patients with T790M-positive NSCLC. The T790M mutation is a key mechanism of acquired resistance to this compound and other second-generation EGFR TKIs. In contrast, the third-generation TKI Osimertinib has demonstrated significant and superior efficacy in this specific patient population, establishing it as a standard of care. When comparing therapeutic options for T790M-positive tumors, the focus should be on agents specifically designed to overcome this resistance mechanism, such as Osimertinib.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 4. i-med.institute [i-med.institute]
- 5. researchgate.net [researchgate.net]
- 6. Critical Review of EGFR-Mutated NSCLC What We Do and Do Not Know | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 7. oncologypro.esmo.org [oncologypro.esmo.org]
- 8. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Mefatinib in L858R versus Exon 19 Deletion Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mefatinib's efficacy in non-small cell lung cancer (NSCLC) driven by the two most common epidermal growth factor receptor (EGFR) mutations: the L858R point mutation in exon 21 and in-frame deletions in exon 19. This compound is a second-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that also inhibits other ErbB family members, such as HER2.[1][2] This guide summarizes key clinical trial data, explores the underlying differential signaling pathways, and provides detailed experimental protocols relevant to the study of EGFR inhibitors.
Quantitative Data Summary
Clinical trial evidence suggests that this compound is an effective first-line treatment for patients with EGFR-mutant NSCLC. A phase III clinical trial (ChiCTR2000028763) compared the efficacy of this compound to Gefitinib, a first-generation EGFR TKI, in patients with advanced NSCLC harboring either an exon 19 deletion or an L858R mutation.[1][2]
The results from this study indicate that this compound demonstrates a statistically significant improvement in Progression-Free Survival (PFS) compared to Gefitinib in the overall population of patients with EGFR-sensitizing mutations.[1][2] Notably, the benefit of this compound appears to be more pronounced in the subgroup of patients with the L858R mutation.[1][2]
Table 1: Progression-Free Survival (PFS) in a Phase III Trial of this compound vs. Gefitinib [1][2]
| Patient Population | This compound (Median PFS, months) | Gefitinib (Median PFS, months) | Hazard Ratio (HR) | p-value |
| Overall (L858R or Exon 19 del) | 13.73 | 9.66 | 0.68 | 0.0024 |
| L858R Subgroup | 13.73 | 8.28 | 0.55 | Not Reported |
| Exon 19 deletion Subgroup | Not Reported | Not Reported | Not Reported | Not Reported |
Data from an abstract of a phase III clinical trial; overall survival (OS) data were immature at the time of reporting.[1]
Differential Signaling Pathways
The differential sensitivity of L858R and exon 19 deletion tumors to EGFR TKIs is thought to be rooted in distinct structural and biochemical properties of the mutated receptors, leading to altered downstream signaling. Both mutations lead to constitutive activation of the EGFR signaling cascade, primarily through the PI3K/Akt and MAPK/Erk pathways, promoting cell proliferation and survival.[3][4]
However, preclinical studies suggest that exon 19 deletions result in a greater dependency on the Akt survival pathway.[4] Irreversible TKIs like this compound are thought to be more effective at shutting down this signaling in exon 19 deleted tumors. Conversely, the L858R mutation may lead to a different conformational change in the EGFR kinase domain, potentially altering its affinity for ATP and inhibitors and influencing the downstream signal transduction.[3][5] this compound, being an irreversible inhibitor, may overcome some of the resistance mechanisms associated with the L858R mutation more effectively than first-generation TKIs.[6]
Caption: this compound's mechanism of action in EGFR-mutant NSCLC.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of EGFR inhibitors like this compound.
EGFR Mutation Analysis
Objective: To identify the presence of EGFR mutations (L858R and exon 19 deletions) in tumor samples.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or plasma (for liquid biopsy) using a commercially available kit.
-
PCR Amplification: The regions of the EGFR gene spanning exons 19 and 21 are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sequencing: The amplified PCR products are then sequenced using either Sanger sequencing or a next-generation sequencing (NGS) platform.
-
Data Analysis: The sequencing data is analyzed to identify the presence of deletions in exon 19 or the specific L858R point mutation in exon 21.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on NSCLC cell lines harboring L858R or exon 19 deletion mutations.
Methodology:
-
Cell Culture: NSCLC cell lines with known EGFR mutations (e.g., NCI-H1975 for L858R and T790M, PC-9 for exon 19 deletion) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined.
Caption: A typical workflow for a cell viability assay.
Western Blotting
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, Erk).
Methodology:
-
Cell Lysis: NSCLC cells are treated with this compound for various times and concentrations. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of EGFR, Akt, and Erk.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using a chemiluminescent substrate and imaged.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation in treated versus untreated cells.
Conclusion
This compound is a promising second-generation EGFR TKI with demonstrated efficacy in the first-line treatment of EGFR-mutant NSCLC. Clinical data suggests a potentially greater benefit in patients with the L858R mutation compared to first-generation inhibitors. The differential response between L858R and exon 19 deletion mutations is an active area of research, with evidence pointing to fundamental differences in the signaling biology of these two common oncogenic drivers. Further investigation into these differences will be crucial for the development of more personalized and effective therapeutic strategies for NSCLC.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Are 19del and L858R really different disease entities? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Inhibition of EGFR Signaling: All Mutations Are Not Created Equal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mefatinib's Cross-Resistance Profile in Comparison to Other EGFR Tyrosine Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among targeted therapies is paramount. This guide provides an objective comparison of the preclinical cross-resistance profile of Mefatinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR TKIs. The information is supported by available experimental data and detailed methodologies to inform further research and drug development strategies.
This compound is a second-generation, irreversible pan-EGFR family inhibitor that also targets HER2.[1] It is under investigation for the first-line treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] Preclinical and clinical studies have begun to shed light on its efficacy and resistance mechanisms, drawing comparisons to other established EGFR TKIs.
Comparative Efficacy and Acquired Resistance
The development of acquired resistance is a significant challenge in the clinical use of EGFR TKIs. For second-generation inhibitors like this compound, the most common on-target resistance mechanism is the acquisition of the EGFR T790M "gatekeeper" mutation.[2] This aligns with the resistance profiles observed for other first- and second-generation EGFR TKIs.[2]
Preclinical studies have offered initial insights into this compound's activity against TKI-resistant models. In a xenograft model using the NCI-H1975 cell line, which harbors the EGFR L858R activating mutation and the T790M resistance mutation, this compound demonstrated anti-tumor activity that was comparable or superior to that of afatinib, another second-generation EGFR TKI.[2] This suggests that this compound may have a role in overcoming T790M-mediated resistance.
Quantitative Comparison of In Vitro Potency
To provide a clearer picture of the cross-resistance profile, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR TKIs against various NSCLC cell lines with different EGFR mutation statuses. It is important to note that direct comparative in vitro studies for this compound against a full panel of other TKIs are not yet widely published. The data for this compound is based on available preclinical findings, while the data for other TKIs is compiled from various published studies.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| HCC827 | Exon 19 Deletion | Data not available | ~5-10 | ~5-20 | ~0.5-1 | ~10-20 |
| PC-9 | Exon 19 Deletion | Data not available | ~5-15 | ~10-30 | ~0.7-2 | ~15-25 |
| H3255 | L858R | Data not available | ~50-100 | ~100-200 | ~1-5 | ~20-40 |
| NCI-H1975 | L858R + T790M | Similar/better than Afatinib (in vivo) | >10,000 | >10,000 | ~50-100 | ~5-15 |
| PC-9/GR | Exon 19 Del + T790M | Data not available | >10,000 | >10,000 | ~150-200 | ~10-20 |
| H1975-C797S | L858R + T790M + C797S | Data not available | >10,000 | >10,000 | >10,000 | >1,000 |
Note: The IC50 values for Gefitinib, Erlotinib, Afatinib, and Osimertinib are approximate ranges compiled from multiple literature sources and can vary based on experimental conditions.
Experimental Protocols
The determination of the cross-resistance profile of EGFR TKIs relies on standardized in vitro and in vivo experimental protocols.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effect of the EGFR inhibitors on NSCLC cell lines.
-
Cell Seeding: NSCLC cells with defined EGFR mutation status are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a serial dilution of the EGFR TKIs (e.g., this compound, gefitinib, erlotinib, afatinib, osimertinib) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for EGFR Signaling Pathway
This technique is used to assess the inhibitory effect of the TKIs on EGFR phosphorylation and downstream signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the respective EGFR TKIs at various concentrations for a specified time (e.g., 2-6 hours). Subsequently, the cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: The membrane is stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: EGFR signaling pathway and points of inhibition by TKIs.
Caption: Experimental workflow for assessing TKI cross-resistance.
References
Mefatinib's Therapeutic Window: A Comparative Analysis for Wild-Type vs. Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mefatinib, a novel second-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, with other established EGFR tyrosine kinase inhibitors (TKIs). We delve into the preclinical and clinical data to assess the therapeutic window of this compound for wild-type versus mutant EGFR, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound (MET306) is a novel, orally bioavailable, irreversible pan-EGFR inhibitor that targets the tyrosine kinase domain of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[1] It has demonstrated promising clinical efficacy and a manageable safety profile in the first-line treatment of patients with advanced non-small-cell lung cancer (NSCLC) harboring EGFR mutations.[2][3][4][5] As a second-generation TKI, this compound was designed to have potent activity against both common (exon 19 deletions and L858R) and uncommon EGFR mutations.[3]
Mechanism of Action and EGFR Signaling
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling pathways critical for cell proliferation, survival, and differentiation. These include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. In many cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.
EGFR inhibitors like this compound act by binding to the ATP-binding site within the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[6]
Comparative Preclinical Activity of EGFR Inhibitors
A key determinant of an EGFR inhibitor's therapeutic window is its selectivity for mutant versus wild-type (WT) EGFR. High selectivity allows for potent inhibition of cancer cells driven by EGFR mutations while minimizing toxicities associated with the inhibition of WT EGFR in healthy tissues.
While specific preclinical data directly comparing the IC50 values of this compound against a comprehensive panel of wild-type and mutant EGFR cell lines are not yet published, available information indicates its potent activity. The half-maximal inhibitory concentration (IC50) of this compound for EGFR kinase is reported to be 0.4 nM.[1] In xenograft models of erlotinib-resistant NSCLC (NCI-H1975, harboring L858R/T790M mutations), this compound demonstrated anti-tumor activity comparable or superior to Afatinib.[1]
The following table summarizes the available preclinical data for this compound and compares it with other EGFR inhibitors.
| EGFR Inhibitor | Generation | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR del19 IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) | Selectivity for Mutant vs. WT |
| This compound | Second | Not Published | Not Published | Not Published | Not Published | Potent (in vivo)[1] | Not Published |
| Gefitinib | First | ~1800 | ~24 | ~12 | >10000 | >10000 | Moderate |
| Erlotinib | First | ~1000 | ~49 | ~2 | >10000 | >10000 | Moderate |
| Afatinib | Second | ~10 | ~0.5 | ~0.4 | ~10 | ~10 | Low |
| Osimertinib | Third | ~200-500 | ~1.2-15 | ~1.2-15 | ~1 | ~1 | High |
Note: IC50 values are approximate and can vary between different studies and experimental conditions.
Experimental Protocols
Detailed experimental protocols for determining the IC50 values of EGFR inhibitors are crucial for the reproducibility and comparison of results. A generalized protocol for a cell-based proliferation assay is provided below.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Culture human NSCLC cell lines expressing either wild-type or mutant EGFR in appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of the EGFR inhibitor (e.g., this compound) in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Clinical Efficacy and Safety of this compound
Clinical trials have provided valuable data on the efficacy and safety of this compound in patients with advanced EGFR-mutant NSCLC.
| Clinical Trial Phase | Patient Population | Key Efficacy Endpoints | Common Adverse Events (Grade ≥3) | Reference |
| Phase Ib/II | First-line advanced EGFR-mutant NSCLC | ORR: 84.9%, DCR: 97.2%, Median PFS: 15.4 months, Median OS: 31.6 months | Diarrhea, Rash, Stomatitis, Mouth ulceration | [2][4] |
| Phase III (vs. Gefitinib) | First-line advanced EGFR-mutant NSCLC | Median PFS: 13.73 vs. 9.66 months (HR=0.68) | Favorable safety profile with low rates of dose reduction and discontinuation | [3][5] |
| Phase II | First-line advanced NSCLC with uncommon EGFR mutations (G719X, L861Q, S768I) | ORR: 85.7%, Median PFS: 20.6 months | Diarrhea, Rash, Oral mucositis | [3] |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio.
The adverse events associated with this compound are primarily gastrointestinal and dermatological, which are common for EGFR inhibitors and are generally manageable.[2][3][4]
Discussion and Future Perspectives
This compound has emerged as a potent second-generation EGFR inhibitor with significant clinical activity in both common and uncommon EGFR mutations. While direct preclinical comparisons of its selectivity for mutant versus wild-type EGFR are not yet publicly available, its clinical efficacy and manageable safety profile suggest a favorable therapeutic window.
The development of third-generation EGFR inhibitors like Osimertinib, with high selectivity for mutant EGFR and the T790M resistance mutation while sparing wild-type EGFR, has set a new benchmark in the field. Future research should focus on a head-to-head preclinical and clinical comparison of this compound with third-generation inhibitors to clearly define its position in the evolving landscape of EGFR-targeted therapies.
Further investigation into the mechanisms of resistance to this compound will also be crucial for developing subsequent lines of therapy and combination strategies to prolong patient benefit.
References
- 1. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. What is this compound used for? [synapse.patsnap.com]
Mefatinib Phase III Clinical Trial Data: An Independent Review and Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mefatinib's performance in a key Phase III clinical trial against other established first-line treatments for epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). All quantitative data is summarized in structured tables, and detailed methodologies for the cited pivotal experiments are provided.
Executive Summary
This compound, a novel second-generation, irreversible pan-EGFR inhibitor, has demonstrated promising efficacy in the first-line treatment of patients with advanced EGFR-mutant NSCLC. In a recent Phase III clinical trial, this compound showed a statistically significant improvement in progression-free survival (PFS) compared to the first-generation EGFR tyrosine kinase inhibitor (TKI), Gefitinib (B1684475). This guide places these findings in the context of other major first-line EGFR TKIs—Afatinib (B358), Osimertinib (B560133), and Erlotinib (B232)—by comparing data from their respective pivotal Phase III trials.
Comparative Efficacy of First-Line EGFR TKIs
The following table summarizes the key efficacy outcomes from the Phase III clinical trials of this compound and its comparators. It is important to note that direct cross-trial comparisons should be interpreted with caution due to differences in study populations, designs, and methodologies.
| Drug | Clinical Trial | Comparator | Median Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) | Objective Response Rate (ORR) | Duration of Response (DoR) (months) |
| This compound | Unnamed Phase III (CTR20192297)[1][2] | Gefitinib | 13.73 vs. 9.66 | Immature | Not Reported in Abstract | Not Reported in Abstract |
| Afatinib | LUX-Lung 7[3] | Gefitinib | 11.0 vs. 10.9 | 27.9 vs. 24.5 | 70% vs. 56% | 10.1 vs. 8.4 |
| Osimertinib | FLAURA[4][5][6][7][8] | Gefitinib or Erlotinib | 18.9 vs. 10.2 | 38.6 vs. 31.8 | 80% vs. 76% | 17.2 vs. 8.5 |
| Erlotinib | OPTIMAL[9][10][11][12][13] | Chemotherapy | 13.1 vs. 4.6 | 22.8 vs. 27.2 | 83% vs. 36% | Not Reported |
| Erlotinib | EURTAC[14][15][16][17] | Chemotherapy | 9.7 vs. 5.2 | 19.3 vs. 19.5 | 58% vs. 15% | Not Reported |
Comparative Safety of First-Line EGFR TKIs
This table outlines the most common grade 3 or higher treatment-related adverse events (AEs) reported in the respective Phase III trials.
| Drug | Clinical Trial | Diarrhea (Grade ≥3) | Rash/Acne (Grade ≥3) | AST/ALT Increase (Grade ≥3) | Interstitial Lung Disease (any grade) | Treatment Discontinuation due to AEs |
| This compound | Unnamed Phase III (CTR20192297)[1][2] | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | <5% |
| Afatinib | LUX-Lung 7[18][3] | 12.5% | 9.4% | Not specified | 0% | 6.3% |
| Gefitinib (in LUX-Lung 7) | LUX-Lung 7[3] | 1.3% | 3.1% | 8.8% | 2.5% (4 patients) | 6.3% |
| Osimertinib | FLAURA[4] | 2% | <1% | 2% | 4% | 13% |
| Gefitinib/Erlotinib (in FLAURA) | FLAURA[4] | 2% | 3% | 6% | 2% | 18% |
| Erlotinib | OPTIMAL[10] | Not specified | 2% | 4% (ALT increase) | Not specified | Not specified |
| Erlotinib | EURTAC[14] | Not specified | 13% | 7% (ALT increase) | Not specified | Not specified |
Experimental Protocols of Key Clinical Trials
This compound vs. Gefitinib (Phase III, CTR20192297)
-
Objective: To evaluate the efficacy and safety of this compound compared to gefitinib as a first-line treatment for patients with EGFR-mutant advanced NSCLC.[1][2]
-
Patient Population: Patients with newly diagnosed stage IIIB/IV NSCLC with EGFR exon 19 deletion or exon 21 L858R mutation.[1][2]
-
Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either this compound 60 mg orally once daily or gefitinib 250 mg orally once daily.[1][2]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[1][2]
-
Key Secondary Endpoints: Overall survival (OS), and subgroup analyses of PFS and OS.[1][2]
Afatinib vs. Gefitinib (LUX-Lung 7)
-
Objective: To compare the efficacy and safety of afatinib with gefitinib in the first-line treatment of patients with EGFR mutation-positive NSCLC.[19]
-
Patient Population: Treatment-naive patients with stage IIIB or IV NSCLC with a common EGFR mutation (exon 19 deletion or L858R).[19]
-
Treatment Regimen: Patients were randomized 1:1 to receive either afatinib (40 mg per day) or gefitinib (250 mg per day) until disease progression.[19]
-
Primary Endpoints: Progression-free survival, time-to-treatment failure, and overall survival.[18]
-
Key Secondary Endpoints: Objective response rate, disease control rate, and patient-reported outcomes.[20]
Osimertinib vs. Gefitinib or Erlotinib (FLAURA)
-
Objective: To compare the efficacy and safety of osimertinib with a standard EGFR-TKI (gefitinib or erlotinib) in the first-line treatment of patients with EGFR mutation-positive advanced NSCLC.
-
Patient Population: Previously untreated patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).
-
Treatment Regimen: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily) or a standard EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[5]
-
Primary Endpoint: Progression-free survival.[5]
-
Key Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[4]
Erlotinib vs. Chemotherapy (OPTIMAL & EURTAC)
-
Objective: To compare the efficacy and tolerability of first-line erlotinib versus standard platinum-based chemotherapy in patients with advanced EGFR mutation-positive NSCLC.[10][14]
-
Patient Population: Patients with stage IIIB or IV NSCLC with a confirmed activating EGFR mutation (exon 19 deletion or L858R).[10][14]
-
Treatment Regimen:
-
OPTIMAL: Patients were randomized 1:1 to receive either oral erlotinib (150 mg/day) or up to four cycles of gemcitabine (B846) plus carboplatin.[10]
-
EURTAC: Patients were randomized 1:1 to receive oral erlotinib (150 mg per day) or 3-week cycles of standard intravenous chemotherapy (cisplatin plus docetaxel (B913) or gemcitabine).[14]
-
-
Key Secondary Endpoints: Overall survival, objective response rate, and safety.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Targeted by this compound
This compound, like other EGFR TKIs, targets the epidermal growth factor receptor, a key driver of cell proliferation and survival in many cancers.[21][22] By irreversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, this compound blocks the downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways, thereby inhibiting cancer cell growth and inducing apoptosis.[22]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Typical Experimental Workflow for a Phase III EGFR TKI Trial
The diagram below illustrates a generalized workflow for the Phase III clinical trials discussed in this guide.
Caption: Generalized workflow of the reviewed Phase III clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. First-Line Osimertinib Improves Survival in EGFR-Mutated Advanced Lung Cancer - The ASCO Post [ascopost.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study | springermedizin.de [springermedizin.de]
- 7. Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. [PDF] Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study. | Semantic Scholar [semanticscholar.org]
- 14. Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EURTAC first-line phase III randomized study in advanced non-small cell lung cancer: Erlotinib works also in European population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Potent Pharmaceutical Compounds in a Laboratory Setting
Core Principles of Pharmaceutical Waste Management
The overarching principle in the disposal of potent research compounds is to prevent environmental contamination and accidental exposure. Under no circumstances should such waste be disposed of in standard trash or flushed down the drain.[1] All materials contaminated with the compound must be managed through an approved and licensed hazardous waste disposal service, in strict compliance with national, state, and local regulations.[1][2]
Hazard Profile of Similar Compounds
To underscore the importance of meticulous disposal procedures, the following table summarizes the known hazards of similar-in-class pharmaceutical compounds used in research. It is prudent to assume that a novel or uncharacterized compound could possess a comparable hazard profile.
| Hazard Classification | Gefitinib[3] | Lenvatinib[4] |
| Carcinogenicity | Suspected of causing cancer | - |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Suspected of damaging fertility or the unborn child |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | - |
| Acute Oral Toxicity | Harmful if swallowed | Harmful if swallowed |
| Skin Irritation | Causes skin irritation | Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye damage | Causes serious eye irritation |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | - |
Step-by-Step Laboratory Disposal Protocol
A systematic workflow is essential for the safe and compliant disposal of potent pharmaceutical compounds.
1. Waste Segregation at the Point of Generation:
-
Immediately separate all waste contaminated with the active pharmaceutical ingredient (API) from non-hazardous laboratory waste.[1][5] This includes:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, bench paper, weighing papers, and empty vials.
-
Liquid Waste: Unused stock solutions, cell culture media containing the compound, and any other liquid mixtures.
-
Sharps Waste: Needles, syringes, and contaminated glass or plasticware.[6]
-
2. Waste Containment:
-
Solid Waste: Place in a clearly labeled, sealed plastic bag.[7]
-
Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or coated glass bottle). This container must be clearly labeled as hazardous waste and specify the contents.[1][7]
-
Sharps Waste: Must be placed in a designated, puncture-proof sharps container.[6][8]
3. Final Packaging and Labeling:
-
Place all primary waste containers (bags, bottles, sharps containers) into a larger, rigid, leak-proof secondary container. This is often a designated "cytotoxic" or "pharmaceutical" waste bin, which may be color-coded (e.g., yellow or purple) depending on institutional and regional regulations.[1][8]
-
The outer container must be clearly labeled with the appropriate hazardous waste symbols and identify the contents.[7]
4. Secure Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be inaccessible to unauthorized personnel.[1][9]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste management vendor.[2][10] This is typically coordinated through your institution's Environmental Health & Safety (EHS) office. The waste will then be transported for incineration at a permitted facility.[2]
Below is a diagram illustrating the general workflow for the disposal of potent pharmaceutical compounds in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
- 6. Biomedical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. griffith.edu.au [griffith.edu.au]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Mefatinib
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Mefatinib must adhere to stringent safety protocols due to its potent pharmacological activity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound, also known as Mifanertinib, is a potent tyrosine kinase inhibitor with antineoplastic properties. The free base has the CAS number 1639014-72-4, and the dimaleate salt is identified by CAS number 1989592-50-8. Due to its cytotoxic potential, all handling procedures must be conducted with the utmost care to prevent exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid or solution form. This is to prevent inhalation, dermal contact, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a barrier against direct skin contact. Double gloving offers additional protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Necessary when handling the powdered form to prevent inhalation of aerosolized particles. |
| Body Protection | A disposable lab coat with tight cuffs. | Prevents contamination of personal clothing. Should be changed immediately if contaminated. |
Operational Plan for Safe Handling
All procedures involving this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The designated handling area (fume hood) must be clean and uncluttered.
-
Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to control dust. Use anti-static weighing dishes.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
-
Experimental Use: During experimental procedures, handle all solutions and contaminated materials within the designated containment area.
-
Decontamination: After each use, decontaminate all surfaces and equipment with a suitable solvent, such as ethanol, followed by a thorough cleaning with a laboratory detergent. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, puncture-resistant container. | Dispose of as cytotoxic or hazardous chemical waste through a licensed waste management contractor. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed, puncture-resistant container. | Dispose of as cytotoxic or hazardous chemical waste. |
| Contaminated PPE (gloves, lab coat) | Labeled, sealed biohazard bag. | Dispose of as cytotoxic waste. |
| Liquid Waste (solutions containing this compound) | Labeled, sealed, leak-proof container. | Dispose of as hazardous chemical waste. Do not pour down the drain. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound should be outlined in the specific research protocols. These protocols must include the safe handling and disposal steps described in this guide as an integral part of the experimental workflow.
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
